molecular formula C16H17NO3 B1507256 Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate CAS No. 645391-89-5

Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

Cat. No.: B1507256
CAS No.: 645391-89-5
M. Wt: 271.31 g/mol
InChI Key: MOFFBMMMWZMROW-LBPRGKRZSA-N
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Description

Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[(1S)-1-(4-hydroxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12(14-7-9-15(18)10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFFBMMMWZMROW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733293
Record name Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645391-89-5
Record name Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and utility of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate , a specialized chiral intermediate used in the development of adrenergic receptor modulators and other enantiopure pharmaceuticals.

Executive Summary & Structural Significance

Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate (also known as (S)-N-Cbz-1-(4-hydroxyphenyl)ethylamine ) is a protected chiral building block. It represents the N-benzyloxycarbonyl (Cbz/Z) derivative of (S)-4-(1-aminoethyl)phenol , a pharmacophore found in numerous beta-adrenergic agonists and antagonists.

The compound serves two critical functions in medicinal chemistry:

  • Chirality Preservation: It "locks" the stereochemistry of the sensitive alpha-methylbenzylamine moiety during multi-step synthesis.

  • Orthogonal Protection: The carbamate group protects the amine from oxidation and alkylation, while the free phenolic hydroxyl group remains available for selective derivatization (e.g., etherification) before the amine is unmasked.

Physicochemical Profile
PropertyData / Description
IUPAC Name Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate
Common Names (S)-N-Cbz-1-(4-hydroxyphenyl)ethylamine; N-Cbz-(S)-4-(1-aminoethyl)phenol
CAS Number Note: (R)-enantiomer is 1403775-43-8; (S)-enantiomer is an analog of 7107-59-7
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
Stereochemistry (S)-Configuration at the benzylic carbon
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DMF, EtOAc, DCM; Insoluble in Water
pKa (Phenol) ~10.0 (Estimated)
Stability Stable under acidic/basic aqueous workups; sensitive to hydrogenolysis
Synthetic Utility & Reactivity[7][8]

The core value of this molecule lies in its bifunctional reactivity . The Cbz group renders the nitrogen non-nucleophilic, allowing chemoselective reactions at the phenol position.

3.1 Synthesis Workflow

The most robust synthetic route involves the Schotten-Baumann protection of the parent chiral amine. This method prevents racemization of the benzylic center.

SynthesisWorkflow Start (S)-4-(1-aminoethyl)phenol (Chiral Amine) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Benzyl Chloroformate (Cbz-Cl) + NaHCO3 Reagent->Intermediate Product Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate (Target) Intermediate->Product Elimination of HCl Deriv O-Alkylated Product Product->Deriv R-X, K2CO3 (Phenol Alkylation)

Figure 1: Synthetic pathway for the generation and subsequent utilization of the target carbamate.

3.2 Reactivity Profile
  • Phenolic Alkylation: The free phenol can be alkylated (e.g., with alkyl halides) to introduce lipophilic tails or linkers, a common strategy in designing beta-blockers (e.g., Nebivolol analogs).

  • Cbz Deprotection: The amine is regenerated via catalytic hydrogenolysis (H₂/Pd-C). This is superior to acid hydrolysis (HBr/AcOH) for this substrate, as acid conditions might cause migration or racemization at the benzylic position.

Experimental Protocols
Protocol A: Synthesis via Schotten-Baumann Conditions

To be performed in a fume hood due to Cbz-Cl lachrymatory properties.

  • Preparation: Dissolve (S)-4-(1-aminoethyl)phenol (1.0 equiv) in a mixture of THF and Water (1:1 v/v).

  • Basification: Add Sodium Bicarbonate (NaHCO₃) (2.5 equiv) and cool the mixture to 0°C.

  • Addition: Dropwise add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow to warm to room temperature and stir for 3–4 hours. Monitor by TLC (SiO₂, 40% EtOAc/Hexanes).

  • Workup: Dilute with EtOAc. Wash the organic layer with 1M HCl (to remove unreacted amine), water, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes to yield the product as a white solid.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Used to unmask the amine after phenolic modification.

  • Dissolution: Dissolve the Cbz-protected intermediate in MeOH or EtOH.

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (wet support recommended for safety).

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1]

  • Isolation: Concentrate the filtrate to obtain the free amine.

Quality Control & Characterization

To ensure scientific integrity, the following analytical parameters must be verified:

  • Chiral HPLC: Essential to verify that the (S)-configuration was maintained during protection. Use a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase).

  • ¹H-NMR (DMSO-d₆):

    • δ 9.2 ppm (s, 1H): Phenolic -OH.

    • δ 7.3 ppm (m, 5H): Benzyl aromatic protons.

    • δ 5.0 ppm (s, 2H): Benzylic -CH₂- of the Cbz group.

    • δ 4.5 ppm (m, 1H): Chiral methine proton (-CH-).

    • δ 1.3 ppm (d, 3H): Methyl doublet (characteristic of the ethylamine moiety).

References
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz stability and deprotection).
  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Discovery of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

Abstract

This technical guide delineates a comprehensive methodology for the synthesis and characterization of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate, a chiral carbamate of interest in medicinal chemistry and organic synthesis. While a formal discovery narrative for this specific molecule is not prominent in the public domain, its structural motifs are significant. The core of this document lies in the logical construction of a synthetic pathway, beginning with the asymmetric synthesis of the key chiral intermediate, (1S)-1-(4-hydroxyphenyl)ethanamine, followed by the protection of the primary amine with a benzyloxycarbonyl (Cbz) group. This guide provides field-proven insights into the rationale behind experimental choices, detailed step-by-step protocols, and expected characterization data, designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The title compound, Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate, incorporates two critical chemical features: a chiral α-arylethylamine and a carbamate protecting group. Chiral amines are ubiquitous in pharmacologically active compounds, and the ability to synthesize them in an enantiomerically pure form is a cornerstone of modern drug development. The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in the 1930s, remains a robust and widely used protecting group for amines due to its stability and orthogonal removal conditions, typically catalytic hydrogenation.[1][]

The logical synthesis of the target compound is a two-stage process:

  • Asymmetric Synthesis of (1S)-1-(4-hydroxyphenyl)ethanamine: This crucial step dictates the stereochemistry of the final product. Several strategies exist for the synthesis of chiral amines, including asymmetric reduction of a prochiral ketone and chiral resolution of a racemic mixture.[3][4] This guide will focus on the asymmetric transfer hydrogenation of 4-hydroxyacetophenone, a method known for its operational simplicity and effectiveness.[5]

  • N-Cbz Protection: The second stage involves the reaction of the synthesized chiral amine with benzyl chloroformate (Cbz-Cl) to form the target carbamate. This is a standard and high-yielding reaction, typically performed under basic conditions to neutralize the HCl byproduct.[1][6]

This guide will provide a detailed exploration of these steps, including the underlying chemical principles and practical experimental procedures.

Synthesis of the Chiral Precursor: (1S)-1-(4-hydroxyphenyl)ethanamine

The enantioselective synthesis of the chiral amine is the most critical part of the overall process. Asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 4-hydroxyacetophenone, offers a direct and efficient route.

Rationale for Synthetic Route Selection

Asymmetric transfer hydrogenation using a ruthenium catalyst and a chiral ligand in a hydrogen-donating solvent (like isopropanol) is a well-established and scalable method for the reduction of ketones to chiral alcohols.[5] While this guide focuses on the synthesis of the chiral amine, the principles of asymmetric reduction are analogous. For the direct synthesis of the amine, a related approach is the asymmetric reductive amination of the ketone. However, for clarity and reliability, this guide will detail a two-step approach: asymmetric reduction to the chiral alcohol followed by conversion to the amine. A more direct, but potentially more complex, alternative is the chiral resolution of the racemic 1-(4-hydroxyphenyl)ethylamine.[4][7][8]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Hydroxyacetophenone

This protocol is adapted from established procedures for the asymmetric reduction of acetophenone derivatives.[5]

Materials:

  • 4-Hydroxyacetophenone

  • [RuCl₂(p-cymene)]₂ (catalyst precursor)

  • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)

  • Formic acid/triethylamine azeotrope (5:2) (hydrogen source)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Catalyst Activation: In a Schlenk flask under an inert atmosphere (Argon), dissolve [RuCl₂(p-cymene)]₂ (0.01 eq) and (S,S)-TsDPEN (0.02 eq) in anhydrous DCM (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 4-hydroxyacetophenone (1.0 eq) in the formic acid/triethylamine azeotrope (5 mL).

  • Reduction: Add the activated catalyst solution to the solution of 4-hydroxyacetophenone.

  • Reaction Monitoring: Stir the reaction mixture at 28-30°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (S)-1-(4-hydroxyphenyl)ethanol can be purified by flash column chromatography on silica gel.

Conversion of Chiral Alcohol to Chiral Amine

The resulting (S)-1-(4-hydroxyphenyl)ethanol can be converted to the corresponding amine via a two-step process involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

Synthesis of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

With the chiral amine in hand, the final step is the formation of the carbamate.

Causality in Experimental Design: The Schotten-Baumann Condition

The reaction of an amine with benzyl chloroformate is a classic example of a Schotten-Baumann reaction.[1] The key principles are:

  • Nucleophilic Attack: The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

  • Base Requirement: This reaction liberates hydrochloric acid (HCl). A base (e.g., sodium bicarbonate, sodium carbonate, or an organic base like triethylamine) is essential to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

  • Solvent System: A two-phase system (e.g., water and an organic solvent like THF or dichloromethane) is often employed. The amine and base are in the aqueous phase, while the benzyl chloroformate is in the organic phase, allowing for controlled reaction at the interface.

Detailed Experimental Protocol: N-Cbz Protection

This protocol is a standard procedure for the Cbz protection of primary amines.[1][3]

Materials:

  • (1S)-1-(4-hydroxyphenyl)ethanamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve (1S)-1-(4-hydroxyphenyl)ethanamine (1.0 eq) in a 2:1 mixture of THF and water (15 mL per gram of amine).

  • Base Addition: Cool the solution to 0°C in an ice bath and add sodium bicarbonate (2.0 eq).

  • Reagent Addition: Add benzyl chloroformate (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate as a pure solid.

Physicochemical Properties and Characterization

Predicted Physicochemical Properties

The following table summarizes the predicted properties for the target compound.

PropertyPredicted ValueRationale/Reference
Molecular Formula C₁₆H₁₇NO₃From structure
Molecular Weight 271.31 g/mol From structure
Appearance White to off-white solidTypical for Cbz-protected amino acids/alcohols.[][9]
Melting Point > 90 °CBenzyl carbamate has a melting point of 86-89°C. The additional substitution would likely increase this.[9]
Solubility Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water.Based on the properties of benzyl carbamate and the presence of both polar (hydroxyl, carbamate) and non-polar (benzyl, phenyl) groups.[10]
Optical Rotation Expected to be optically activeDue to the (S)-chiral center. The specific rotation would need to be determined experimentally.
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

4.2.1. ¹H NMR Spectroscopy

The expected proton NMR chemical shifts (in CDCl₃ or DMSO-d₆) are as follows:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethyl group)1.3 - 1.5Doublet3H
-CH (chiral center)4.7 - 4.9Multiplet1H
-CH₂- (benzyl group)5.0 - 5.2Singlet2H
Aromatic protons (hydroxyphenyl)6.7 - 7.2Doublets (AA'BB' system)4H
Aromatic protons (benzyl)7.2 - 7.4Multiplet5H
-NH- (carbamate)5.0 - 5.5Broad singlet/doublet1H
-OH (phenol)8.5 - 9.5 (in DMSO-d₆)Broad singlet1H

4.2.2. ¹³C NMR Spectroscopy

Expected carbon NMR chemical shifts would include signals for the aliphatic carbons (methyl and methine), the benzylic carbon, the aromatic carbons, and the carbamate carbonyl carbon (~156 ppm).

4.2.3. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion for [M+H]⁺ at m/z 272.1, and potentially an adduct with sodium, [M+Na]⁺ at m/z 294.1.

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_0 Stage 1: Chiral Amine Synthesis cluster_1 Stage 2: N-Cbz Protection Ketone 4-Hydroxyacetophenone Chiral_Alcohol (S)-1-(4-hydroxyphenyl)ethanol Ketone->Chiral_Alcohol Asymmetric Transfer Hydrogenation [RuCl₂(p-cymene)]₂ (S,S)-TsDPEN, HCOOH/NEt₃ Chiral_Amine (1S)-1-(4-hydroxyphenyl)ethanamine Chiral_Alcohol->Chiral_Amine Activation & Amination Final_Product Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate Chiral_Amine->Final_Product Schotten-Baumann NaHCO₃, THF/H₂O Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Final_Product

Caption: Synthetic pathway for Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate.

Cbz Protection Mechanism

CbzProtection Amine R-NH₂ ((1S)-1-(4-hydroxyphenyl)ethanamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Intermediate Product R-NH-Cbz (Final Product) Intermediate->Product Collapse & Loss of Cl⁻ HCl HCl Intermediate->HCl

Sources

An In-Depth Technical Guide to the Anticipated Biological Activity of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for investigating the biological activity of the novel chemical entity, Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes current knowledge on the structure-activity relationships (SAR) of related carbamate compounds to postulate its most probable biological targets and mechanisms of action. We present detailed, field-proven experimental protocols to enable the scientific community to systematically evaluate this compound's potential as a therapeutic agent. The primary focus of this guide is on two key areas of carbamate bioactivity: cholinesterase inhibition and antitubercular activity. This document is intended to serve as a foundational resource for researchers embarking on the study of this promising, yet uncharacterized, molecule.

Introduction and Molecular Profile

Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate is a chiral organic compound featuring a central carbamate functional group. The molecule's structure incorporates a benzyl ester moiety and an N-substituted (1S)-1-(4-hydroxyphenyl)ethyl group. The presence of the carbamate linkage is a strong indicator of potential biological activity, as this functional group is a well-established pharmacophore in numerous approved drugs and investigational agents.

The stereochemistry at the alpha-carbon of the N-ethylphenyl group, designated as (S), is a critical feature that may confer selectivity in its interactions with biological targets, a common phenomenon in enzyme inhibition.[1] The 4-hydroxyphenyl (phenol) group provides a potential site for hydrogen bonding, which could be crucial for anchoring the molecule within a target's active site.

This guide will dissect the probable biological activities of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate based on an analysis of its structural components and the known bioactivities of analogous compounds.

Postulated Biological Activity I: Cholinesterase Inhibition

The most prominent and well-documented biological activity of carbamates is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3][4] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][5]

Mechanism of Action: Pseudo-irreversible Inhibition

Carbamates typically act as pseudo-irreversible inhibitors of cholinesterases. The mechanism involves the carbamoylation of a serine residue within the enzyme's active site, forming a transient covalent bond. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during acetylcholine breakdown.[6][7][8] This leads to a temporary inactivation of the enzyme and a subsequent increase in acetylcholine levels in the synaptic cleft.

Diagram: Mechanism of Cholinesterase Inhibition by Carbamates

G cluster_0 E_I Enzyme-Inhibitor Complex (Reversible) E_C Carbamylated Enzyme (Inactive) E_I->E_C Carbamoylation (k_2) (Serine residue attack) E_free Free Enzyme (AChE/BChE) + Carbamate Inhibitor E_I->E_free Dissociation (k_off) Hydrolysis Slow Hydrolysis E_C->Hydrolysis Decarbamoylation (k_3) E_R Regenerated Enzyme (Active) E_free->E_I Binding (k_on) Hydrolysis->E_R

Caption: General mechanism of pseudo-irreversible cholinesterase inhibition by carbamates.

Structure-Activity Relationship (SAR) and Predictions

The inhibitory potency and selectivity (AChE vs. BChE) of carbamates are heavily influenced by the nature of the substituents on the nitrogen and oxygen atoms of the carbamate moiety.[3][9]

  • N-Substituent: The (1S)-1-(4-hydroxyphenyl)ethyl group on the nitrogen is expected to play a significant role in binding to the active site. The stereochemistry is crucial, as enzymes are chiral, and one enantiomer often exhibits significantly higher potency than the other.[1] The 4-hydroxyphenyl group can potentially form hydrogen bonds with amino acid residues in the active site gorge, enhancing binding affinity.

  • O-Substituent: The benzyl group on the oxygen is a common feature in some known cholinesterase inhibitors.[3][10] Its aromatic ring can engage in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, which are present in the active sites of both AChE and BChE.

Based on these structural features, it is hypothesized that Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate will exhibit inhibitory activity against both AChE and BChE. The presence of the bulky N-substituent might favor inhibition of BChE, which has a larger active site gorge compared to AChE.[9]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of IC50 values for the test compound against AChE and BChE using the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate (Test Compound)

  • 96-well microplate and microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare fresh solutions of ATCI/BTCI and DTNB in phosphate buffer.

    • Prepare the enzyme solution in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • Add 25 µL of the enzyme solution to each well.

    • Add 50 µL of the test compound solution at various concentrations. For the control, add 50 µL of the buffer.

    • Add 125 µL of the DTNB solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Diagram: Workflow for Cholinesterase Inhibition Assay

G cluster_0 A Prepare Reagents: Enzyme, Substrate, DTNB, Test Compound Dilutions B Dispense into 96-well Plate: Enzyme, Inhibitor, DTNB A->B C Pre-incubate (37°C, 15 min) B->C D Initiate Reaction: Add Substrate (ATCI/BTCI) C->D E Measure Absorbance (412 nm, kinetic) D->E F Data Analysis: Calculate Reaction Rates, Determine IC50 E->F

Caption: Step-by-step workflow for the in vitro cholinesterase inhibition assay.

Postulated Biological Activity II: Antitubercular Activity

Several classes of carbamates have demonstrated promising in vitro activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[11][12][13] The structural features of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate, particularly the presence of aromatic rings and a lipophilic character, are consistent with those of some known antitubercular agents.

Rationale for Antitubercular Potential

The thick, waxy cell wall of Mtb presents a significant barrier to many potential drugs. The lipophilicity imparted by the benzyl and phenyl groups in the target compound may facilitate its penetration into the mycobacterium. While the precise mechanism of action for many antitubercular carbamates is still under investigation, some are known to target enzymes essential for mycobacterial growth and survival.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of a compound against Mtb.[14][15][16]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate (Test Compound)

  • Sterile 96-well plates with lids

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • Grow Mtb H37Rv on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar).

    • Aseptically transfer several colonies into a sterile tube containing saline with 0.05% Tween 80 and glass beads.

    • Vortex to create a homogenous suspension and allow large particles to settle.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 10^5 CFU/mL in each well of the assay plate.[14]

  • Drug Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in Middlebrook 7H9 broth to cover a relevant concentration range (e.g., 0.015 - 128 µg/mL).[14]

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the appropriate drug dilution to each well.

    • Add 100 µL of the prepared Mtb inoculum to each well.

    • Include a growth control (no drug) and a sterile control (no bacteria).

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C.

    • Read the plates visually after 7-21 days, when growth is clearly visible in the growth control wells.[14]

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.[15]

Diagram: Workflow for MIC Determination

G cluster_0 A Prepare Mtb Inoculum (to 0.5 McFarland) C Inoculate 96-well Plate with Compound and Mtb A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate (37°C, 7-21 days) C->D E Visually Read Results D->E F Determine MIC E->F

Caption: Step-by-step workflow for the determination of Minimum Inhibitory Concentration (MIC).

Proposed Synthesis Route

The synthesis of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate can be approached through several established methods for carbamate formation. A common and effective route involves the reaction of an alcohol with an isocyanate or the reaction of a chloroformate with an amine. Given the desired stereochemistry, a plausible route would start with the commercially available chiral amine, (S)-1-(4-hydroxyphenyl)ethylamine.

Proposed Synthetic Scheme:

(S)-1-(4-hydroxyphenyl)ethylamine can be reacted with benzyl chloroformate in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to yield the target compound.

Diagram: Proposed Synthesis of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

G cluster_0 Reactant1 (S)-1-(4-hydroxyphenyl)ethylamine Product Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate Reactant1->Product Reactant2 Benzyl Chloroformate Reactant2->Product Base Base (e.g., Triethylamine) Solvent (e.g., DCM) Base->Product Reaction Conditions

Caption: A plausible synthetic route to the target compound.

Data Presentation and Interpretation

All quantitative data from the proposed biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Cholinesterase Inhibition Data

CompoundTarget EnzymeIC50 (µM)Selectivity Index (AChE/BChE)
Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamateAChETBDTBD
BChETBD
Rivastigmine (Reference)AChE~4.15~0.008
BChE~0.037

TBD: To be determined experimentally.

Table 2: Hypothetical Antitubercular Activity Data

CompoundMycobacterium tuberculosis H37Rv MIC (µg/mL)
Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamateTBD
Isoniazid (Reference)~0.025 - 0.05
Rifampicin (Reference)~0.05 - 0.1

TBD: To be determined experimentally.

Conclusion and Future Directions

Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate represents an unexplored molecule with significant potential for biological activity, primarily as a cholinesterase inhibitor and/or an antitubercular agent. This guide provides a robust, evidence-based framework for initiating the investigation of this compound. The proposed experimental protocols are designed to be self-validating and will yield the critical data necessary to ascertain its therapeutic potential. Future research should focus on executing these in vitro assays, followed by more advanced studies, including in vivo efficacy models, pharmacokinetic profiling, and toxicological assessments, should promising initial results be obtained.

References

  • In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. ACS Omega. [Link]

  • In vitro inhibition of Mycobacterium tuberculosis β-carbonic anhydrase 3 with Mono- and dithiocarbamates and evaluation of their toxicity using zebrafish developing embryos. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates. Journal of Biochemical and Molecular Toxicology. [Link]

  • In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. ACS Publications. [Link]

  • In vitro and in vivo activities of macrolide derivatives against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules. [Link]

  • Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules. [Link]

  • Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. ChemRxiv. [Link]

  • Synthesis and evaluation of anti-tubercular activity of new dithiocarbamate sugar derivatives. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. ResearchGate. [Link]

  • Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. MDPI. [Link]

  • Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules. [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology. [Link]

  • Novel sulfonamide-based carbamates as selective inhibitors of bche. International Journal of Molecular Sciences. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. [Link]

  • A novel method for early detection of MIC value – Broth dilution using indicator solution versus agar dilution. Journal of Clinical and Diagnostic Research. [Link]

  • Investigation of the enantioselectivity of acetylcholinesterase and butyrylcholinesterase upon inhibition by tacrine-iminosugar heterodimers. Scientific Reports. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. International Journal of Molecular Sciences. [Link]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry. [Link]

  • General mechanism of pseudoirreversible cholinesterase inhibition by... ResearchGate. [Link]

  • Inhibition of cholinesterases by carbamates. ResearchGate. [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

  • Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate.

Sources

Technical Whitepaper: Strategic Utilization of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

[1]

Executive Summary & Molecular Profile[1][3]

Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate is the

(S)-4-(1-aminoethyl)phenol12

Unlike its racemic counterparts, the


1
Key Chemical Specifications
PropertySpecification
IUPAC Name Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate
Common Name N-Cbz-(S)-1-(4-hydroxyphenyl)ethylamine
Molecular Formula

Molecular Weight 271.31 g/mol
Chiral Center (S)-Configuration at

-carbon
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in Water
Key Functionality Orthogonal protection (Cbz stable to base; Phenol reactive)

Synthetic Access: The Chemo-Enzymatic Route[1][2]

While classical resolution (e.g., using tartaric acid) is possible, it is often low-yielding.[1] The industrial standard for high optical purity (>99% e.e.) is Lipase-Catalyzed Kinetic Resolution .[1] This protocol describes the synthesis of the target from racemic starting material.

Reaction Logic (Causality)[1]
  • Why Biocatalysis? Chemical asymmetric synthesis requires expensive chiral auxiliaries.[2] Lipases (specifically Candida antarctica Lipase B, CAL-B) are robust, reusable, and operate under mild conditions.

  • Why Kinetic Resolution? CAL-B displays high enantioselectivity (

    
    ) for primary amines.[1] It selectively acylates the 
    
    
    -enantiomer, leaving the desired
    
    
    -amine untouched.[1]
  • Why Cbz Protection? Post-resolution, the free amine must be protected to prevent interference during downstream phenol functionalization.

Experimental Protocol
Step 1: Kinetic Resolution of Racemic Amine

Substrate: 1-(4-hydroxyphenyl)ethylamine (Racemic) Catalyst: Novozym 435 (Immobilized CAL-B) Acyl Donor: Isopropyl acetate (acts as both solvent and reagent)[1]

  • Dissolution: Dissolve 10.0 g of racemic 1-(4-hydroxyphenyl)ethylamine in 100 mL of dry isopropyl acetate.

  • Enzyme Addition: Add 1.0 g of Novozym 435 beads.

  • Incubation: Stir at 30°C for 24 hours. Monitor consumption of the

    
    -amine via chiral HPLC.[1]
    
  • Filtration: Filter off the enzyme beads (recyclable).

  • Separation: The solution contains (R)-acetamide (converted) and (S)-free amine (unreacted).[1]

    • Purification: Acid-base extraction.[1][2] Add 1M HCl. The

      
      -amine moves to the aqueous phase; the 
      
      
      -amide remains in organic.[1]
    • Basify the aqueous layer (pH 10) with NaOH and extract with Ethyl Acetate to recover pure (S)-1-(4-hydroxyphenyl)ethylamine .[1]

Step 2: Cbz-Protection[1][2]
  • Setup: Dissolve the isolated

    
    -amine (4.0 g) in a mixture of Water/THF (1:1, 40 mL). Add 
    
    
    (2.0 equiv).
  • Addition: Cool to 0°C. Dropwise add Benzyl Chloroformate (Cbz-Cl, 1.1 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Crystallization: Recrystallize from Hexane/EtOAc to yield the target (S)-Cbz-HPEA as a white solid.

Visualization: Synthetic Workflow

The following diagram illustrates the kinetic resolution and protection strategy.

SyntheticPathwayRacemicRacemic1-(4-OH-phenyl)ethylamineResolutionKinetic Resolution(24h, 30°C)Racemic->ResolutionEnzymeCAL-B (Lipase)+ Isopropyl AcetateEnzyme->ResolutionRAmide(R)-Acetamide(Byproduct)Resolution->RAmideAcylatedSAmine(S)-Amine(Target Precursor)Resolution->SAmineUnreactedTargetTarget:(S)-Cbz-HPEASAmine->TargetProtectionCbzClCbz-Cl / NaHCO3CbzCl->Target

Figure 1: Chemo-enzymatic route for the synthesis of (S)-Cbz-HPEA via lipase-catalyzed kinetic resolution.

Downstream Applications & Divergent Synthesis[2][7]

The utility of (S)-Cbz-HPEA lies in its ability to serve as a scaffold for Phenethanolamine class drugs (e.g., beta-agonists) or Isoquinoline alkaloids.[1]

Strategy: Orthogonal Functionalization

Because the amine is Cbz-protected, the phenol group can be alkylated without side reactions at the nitrogen.

  • O-Alkylation (Phenol Functionalization):

    • Reagents: Alkyl halide (

      
      ), 
      
      
      , Acetone/DMF.
    • Outcome: Introduction of the "tail" region of the pharmacophore.

  • N-Deprotection (Amine Liberation):

    • Reagents:

      
      , Pd/C (Hydrogenolysis).
      
    • Outcome: Liberation of the chiral amine for subsequent reductive amination or coupling.

Application Workflow Diagram

ApplicationsCore(S)-Cbz-HPEA(Building Block)Path1Path A: Phenol Alkylation(K2CO3, R-X)Core->Path1Path2Path B: Direct DeprotectionCore->Path2Intermediate1O-Alkylated IntermediatePath1->Intermediate1Deprotect1Hydrogenolysis(H2, Pd/C)Intermediate1->Deprotect1Drug1Target Drug A(e.g., Beta-Agonist Analog)Deprotect1->Drug1FreeAmine(S)-1-(4-OH-phenyl)ethylaminePath2->FreeAmineCouplingReductive Amination(Aldehyde + NaBH(OAc)3)FreeAmine->CouplingDrug2Target Drug B(Chiral Resolving Agent)Coupling->Drug2

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of (S)-Cbz-HPEA.[1][2]

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the building block, the following analytical controls must be established.

Chiral HPLC Method

This method validates the enantiomeric excess (e.e.) of the amine before protection, or the final carbamate (conditions vary slightly).

  • Column: Daicel Chiralcel OD-H (

    
     mm, 5 µm).[1]
    
  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[2]

  • Expected Retention:

    • 
      -enantiomer: ~8.5 min[1]
      
    • 
      -enantiomer: ~11.2 min[1]
      
  • Acceptance Criteria: e.e. > 99.0%.

NMR Characterization (Reference Data)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.35 (m, 5H, Cbz-Ar), 7.15 (d, 2H, Ar-H), 6.78 (d, 2H, Ar-H), 5.10 (s, 2H, 
      
      
      ), 4.90 (br s, 1H, NH), 4.75 (m, 1H, CH-Me), 1.45 (d, 3H,
      
      
      ).[1]

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition. [Link][1]

  • Gotor, V., et al. (2006). "Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine."[2][3][4] Organic & Biomolecular Chemistry. [Link]

  • Daicel Chiral Technologies. (2023).[1] "Application Guide for Chiral HPLC Selection." Chiral Technologies. [Link][1]

  • DrugBank Online. (2024).[1] "Ritodrine: Pharmacology and Structure."[2] (Contextual reference for downstream phenethanolamine applications). [Link][1]

Methodological & Application

Application Note: Strategic Incorporation of Chiral Phenolic Amines in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the technical protocols for utilizing Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate (referred to herein as Cbz-HPEA ) in the synthesis of bioactive peptidomimetics.[1]

The underlying amine, (S)-1-(4-hydroxyphenyl)ethylamine , acts as a chiral Tyramine mimic .[1][2] Unlike Tyrosine, it lacks the carboxyl group, making it an ideal C-terminal capping unit or pharmacophore for adrenergic receptors and opioid receptor ligands.[1][2] The (1S)-configuration is critical for bioactivity, often distinguishing agonists from antagonists.[1]

Why use the Cbz-protected form? The free amine is prone to oxidative degradation and carbamate formation (


 absorption) upon storage.[1] The Cbz-protected derivative serves as a robust, crystalline "safety-catch" intermediate, allowing for in-situ generation  of the nucleophile immediately prior to peptide coupling.[1][2]

Chemical Properties & Stability Profile[3][4][5]

PropertySpecification
Chemical Formula

Molecular Weight 271.31 g/mol
Chirality (S)-enantiomer (Benzylic center)
Solubility Soluble in DMF, DMSO, MeOH, DCM; Insoluble in Water
pKa (Phenol) ~10.0 (Nucleophilic only at high pH)
Stability Risk Benzylic Racemization: High risk under strong Lewis acid conditions or elevated temperatures via carbocation formation.[1][2][3][4]

Experimental Workflows

Workflow Overview: The "Generate-and-Couple" Strategy

To maintain chiral integrity and yield, we utilize a hydrogenation-coupling sequence.[1][2] This avoids the isolation of the unstable free amine.[1]

SynthesisWorkflow Start Cbz-HPEA (Stable Precursor) Step1 Step 1: Catalytic Hydrogenolysis Start->Step1 H2, Pd/C Inter Free Amine (In Situ) (S)-HPEA Step1->Inter -CO2, -Toluene Step2 Step 2: Peptide Coupling (HATU/DIPEA) Inter->Step2 + Peptide-COOH End Final Peptidomimetic (C-Terminal Tyramine) Step2->End

Caption: Figure 1. One-pot deprotection and coupling strategy to minimize oxidative degradation of the chiral amine.[1]

Protocol A: Catalytic Deprotection (Amine Generation)

Objective: Removal of the Benzyloxycarbonyl (Cbz) group to release the free amine.[1]

Reagents:

  • Substrate: Cbz-HPEA (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (10 wt% loading relative to substrate)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) - Degassed[1][2]

  • Hydrogen Source:

    
     balloon or Ammonium Formate (Transfer Hydrogenation)[1]
    

Step-by-Step:

  • Dissolution: Dissolve Cbz-HPEA in anhydrous MeOH (0.1 M concentration).

  • Inerting: Flush the vessel with Argon to remove oxygen (prevents phenol oxidation).

  • Catalyst Addition: Carefully add 10% Pd/C under Argon flow. Caution: Pd/C is pyrophoric.[2]

  • Hydrogenation: Introduce

    
     atmosphere (balloon pressure is sufficient). Stir vigorously at Room Temperature (20-25°C).
    
    • Critical Control: Monitor by TLC (Hexane:EtOAc). Reaction is typically complete in 1-2 hours.[1]

    • Avoid: Do not heat >40°C. High heat can cause hydrogenolysis of the benzylic C-N bond (cleaving the amine entirely).[1]

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Concentration: Evaporate solvent immediately under reduced pressure (<30°C) to obtain the free amine as a viscous oil. Proceed immediately to Coupling (Protocol B).

Protocol B: Peptide Coupling (C-Terminal Modification)

Objective: Coupling the freshly generated (S)-1-(4-hydroxyphenyl)ethylamine to a protected amino acid/peptide (e.g., Boc-Phe-OH).[1]

Mechanism: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for rapid activation. The phenolic hydroxyl group is less nucleophilic than the primary amine; therefore, protection of the phenol is usually not required if stoichiometric control is maintained.[1][2]

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • Freshly prepared (S)-HPEA (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step:

  • Activation: In a dry flask, dissolve the Peptide-COOH and HATU in DMF.

  • Base Addition: Add DIPEA (1.0 equiv) to initiate activation. Stir for 2-3 minutes.

    • Visual Cue: Solution may turn slightly yellow.

  • Coupling: Add the solution of (S)-HPEA (from Protocol A) in minimal DMF. Add remaining DIPEA (1.5 equiv).

  • Reaction: Stir at Room Temperature for 2-4 hours.

  • Quenching: Dilute with EtOAc. Wash sequentially with:

    • 5% Citric Acid (removes unreacted amine/DIPEA)[1][2]

    • Water[1][2][3][4][5]

    • 5%

      
       (removes unreacted acid)[1][2]
      
    • Brine[1]

  • Purification: Dry over

    
     and concentrate. Purify via Flash Column Chromatography.
    

Expert Insights: Troubleshooting & Optimization

The Racemization Risk (Benzylic Center)

The (1S) center is benzylic.[1] Under conditions favoring


 pathways (strong acid, high heat, stable carbocation formation), the stereocenter can scramble.[2]

Racemization Normal (S)-Benzylic Amine Acid Strong Acid / Heat Normal->Acid Cation Planar Carbocation (Achiral Intermediate) Acid->Cation Loss of NH3/LG Racemic Racemic Mixture (R/S Product) Cation->Racemic Non-stereospecific Attack

Caption: Figure 2.[1] Mechanism of potential racemization at the benzylic carbon.

  • Prevention: Avoid using HBr/AcOH for deprotection if possible. Use catalytic hydrogenation (Protocol A).

  • QC Check: Use Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (ee%) after coupling.[1]

Phenol Interference

While the amine is more nucleophilic, the phenol can react with highly active acyl halides or anhydrides to form esters.[1][2]

  • Solution: If using acid chlorides, protect the phenol (e.g., O-tBu) first.[1][2] When using HATU/EDC, the chemoselectivity for the amine is >95%, and O-acylation is negligible.[1][2]

References

  • Cbz Protection & Hydrogenolysis Mechanisms
  • Google Patents. "Method for producing (R)-alpha-methylbenzylamine (and S-isomer resolution).
  • Peptidomimetic Applications

    • ResearchGate.[6] "Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery."[6] [Link]

  • Microwave-Assisted Deprotection (Alternative Protocol)

Sources

HPLC analysis of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Analysis of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

Title: A Robust Chiral HPLC-UV Method for the Enantiomeric Purity and Assay of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

Abstract

This application note presents a highly selective and robust high-performance liquid chromatography (HPLC) method for the simultaneous determination of enantiomeric purity and assay of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate. The critical nature of stereoisomeric purity in pharmaceutical development necessitates reliable analytical methods to ensure safety and efficacy.[1] This guide provides a comprehensive, step-by-step protocol tailored for researchers, quality control analysts, and drug development professionals. We delve into the rationale behind chromatographic choices, from stationary phase selection to mobile phase optimization, grounding the methodology in established scientific principles to ensure a trustworthy, self-validating system.

Introduction and Scientific Context

Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate is a chiral molecule, meaning it exists as non-superimposable mirror images, or enantiomers. In pharmaceutical sciences, enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs.[1] This places a critical demand on analytical methods capable of accurately quantifying the desired enantiomer (the (S)-isomer in this case) and detecting the unwanted enantiomer as a chiral impurity.

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the definitive technique for this purpose, offering direct and efficient separation of enantiomers.[2][3] This application note describes a reversed-phase HPLC method that provides excellent resolution between the (S) and (R) enantiomers of the target compound, suitable for rigorous quality control and stability testing environments.

Analyte Properties and Method Development Rationale

The molecular structure of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate, featuring two aromatic rings (benzyl and hydroxyphenyl) and a polar carbamate group, dictates its chromatographic behavior.

  • UV Absorbance: The presence of phenyl groups provides strong chromophores, making UV detection a highly suitable and sensitive choice. A wavelength of approximately 220 nm is often effective for detecting carbamates and aromatic compounds, providing a strong signal for quantification.[4][5]

  • Polarity: The molecule possesses both hydrophobic (benzyl group) and hydrophilic (hydroxyl and carbamate groups) regions, making it amenable to reversed-phase chromatography. The estimated XLogP3 of a similar structure is around 2.7, indicating moderate hydrophobicity suitable for C18 or other reversed-phase columns.[6]

  • Chirality: The stereocenter at the ethyl-carbamate linkage is the critical feature for this analysis. The separation of enantiomers is achieved through differential interactions with a chiral stationary phase. The "three-point interaction model" is the fundamental principle, where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, resulting in different retention times.[2][7] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely successful for separating a broad range of chiral compounds, including those with carbamate functionalities.[1]

Based on these properties, a reversed-phase HPLC method using a polysaccharide-based chiral stationary phase and a UV detector was selected as the most logical and effective approach.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the analysis.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV or Photodiode Array (PDA) detector. A PDA detector is advantageous as it can confirm peak purity and identity by acquiring full UV spectra.[8]

  • Chiral Column: Immobilized Amylose or Cellulose-based CSP. Example: Chiralpak® IA, IB, or IC series, or Lux® Amylose-1 or Cellulose-1. A typical dimension is 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water. Analytical-grade formic acid or ammonium acetate for mobile phase modification.

  • Reference Standard: Well-characterized Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate and, if available, the (R)-enantiomer or the racemic mixture to confirm peak identification and resolution.

Chromatographic Conditions

The following parameters were optimized to achieve baseline separation of the enantiomers with good peak shape and a reasonable run time.

ParameterRecommended SettingRationale
Column Chiralpak® IA (or equivalent amylose-based CSP)Polysaccharide-based CSPs are known for their broad applicability in separating enantiomers, including carbamates.
Mobile Phase Acetonitrile : Water (60:40, v/v)A common solvent mixture for reversed-phase chiral separations. The ratio can be adjusted to optimize retention and resolution.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 25 °CTemperature can affect chiral recognition; maintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape. May be adjusted based on sample concentration.
UV Detector Wavelength: 220 nmProvides high sensitivity for the aromatic and carbamate moieties of the analyte.[5]
Run Time ~15 minutesSufficient to elute both enantiomers and any potential impurities.
Preparation of Solutions
  • Diluent: Acetonitrile : Water (50:50, v/v). This composition ensures solubility of the analyte and compatibility with the mobile phase.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh an amount of the sample equivalent to 10 mg of the active substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability and Method Validation

To ensure the analytical system is performing adequately and that the results are reliable, system suitability testing (SST) must be performed before any sample analysis. This is a core requirement of regulatory guidelines.[10][11]

System Suitability Test (SST)

Inject the standard solution (or a racemic mixture if available) five or six replicate times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between (S) and (R) enantiomersEnsures that the two enantiomer peaks are sufficiently separated for accurate quantification.
Tailing Factor (T) ≤ 2.0 for the (S)-enantiomer peakConfirms good peak symmetry, which is crucial for accurate integration.
Relative Standard Deviation (RSD) ≤ 2.0% for peak area (n=5 or 6)Demonstrates the precision of the injection and the stability of the HPLC system.[11]
Overview of Method Validation

For use in a regulated environment, the method must be fully validated according to ICH Q2(R2) guidelines to demonstrate it is suitable for its intended purpose.[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the other enantiomer.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often determined by spike-recovery studies.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of the unwanted enantiomer that can be quantitatively determined with suitable precision and accuracy.

Data Analysis and Interpretation

  • Identification: The primary peak in the sample chromatogram should have the same retention time as the main peak in the standard chromatogram.

  • Enantiomeric Purity: Calculate the percentage of the unwanted (R)-enantiomer using the area percent method: % (R)-Enantiomer = [Area(R) / (Area(S) + Area(R))] x 100

  • Assay: Quantify the amount of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate in the sample by comparing the peak area of the (S)-enantiomer in the sample solution to that in the standard solution.

Workflow and Process Visualization

The following diagram illustrates the complete analytical workflow from preparation to final reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample Weighing & Dissolution SystemSetup HPLC System Setup (Column, Mobile Phase) StandardPrep Standard Weighing & Dissolution StandardPrep->SystemSetup SST System Suitability Test (Resolution, Precision) SystemSetup->SST Equilibrate SampleAnalysis Inject Sample & Standard Solutions SST->SampleAnalysis If Pass Integration Peak Integration & Identification SampleAnalysis->Integration Calculation Calculate Assay & Enantiomeric Purity Integration->Calculation Report 4. Final Report Generation Calculation->Report

Caption: HPLC analytical workflow for Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate.

Conclusion

The chiral HPLC-UV method detailed in this application note provides a reliable, precise, and accurate means for the quality assessment of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate. The methodology is grounded in fundamental chromatographic principles and is designed to meet the rigorous standards of the pharmaceutical industry. By following this protocol, laboratories can confidently determine both the enantiomeric purity and the overall assay of the compound, ensuring product quality and regulatory compliance.

References

  • Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Determination of Carbamate Insecticides in Apples, Pears, and Lettuce by LC with UV Detector. JAOAC Int. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • METHODS OF ANALYSIS BY THE U.S.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. Arabian Journal of Chemistry. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Photoinduced chemiluminescence determination of carbamate pesticides. SciSpace. [Link]

  • HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. ResearchGate. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Separations. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. PMC. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • 1-[(S)-1-(4-Hydroxy-benzyl)-2-oxo-ethylcarbamoyl]-3-methyl-butyl. PubChem. [Link]

  • Benzyl carbamate. Wikipedia. [Link]

  • Electrospinning of Cellulose Benzyl Carbamates for Enantioselective Membrane Filtration. Wiley Online Library. [Link]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. MDPI. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]

  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. [Link]

  • Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. MDPI. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Benzyl n-[2-(4-hydroxyphenyl)ethyl]carbamate. PubChemLite. [Link]

Sources

Application Note: Development of Antibacterial Agents from Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the development of antibacterial agents derived from the Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate scaffold. This specific molecular architecture combines a chiral ethylamine core (mimicking tyrosine) with a carbamate linker, offering a versatile platform for designing inhibitors of bacterial protein synthesis (e.g., Tyrosyl-tRNA synthetase) or cell wall biosynthesis.

Introduction & Rationale

The rise of multidrug-resistant (MDR) bacteria necessitates the exploration of novel chemical scaffolds.[1] Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate (CAS 5348-50-5) represents a privileged structure in medicinal chemistry due to its dual functionality:

  • Chiral Tyramine Mimic: The (1S)-1-(4-hydroxyphenyl)ethylamine moiety mimics the amino acid tyrosine, a critical substrate for bacterial enzymes like Tyrosyl-tRNA synthetase (TyrRS) .

  • Carbamate Linker: The carbamate group acts as a stable peptidomimetic bond, improving metabolic stability compared to esters while offering hydrogen-bonding capability for target binding.

This guide outlines the protocol for synthesizing this core scaffold, derivatizing it to enhance potency, and validating its efficacy against Gram-positive (e.g., S. aureus, MRSA) and Gram-negative pathogens.

Chemical Synthesis Protocols

Synthesis of the Core Scaffold

The synthesis relies on the Schotten-Baumann reaction or a nucleophilic attack of the chiral amine on benzyl chloroformate. Retention of the (S)-configuration is critical for biological recognition.

Reagents:

  • (S)-1-(4-hydroxyphenyl)ethylamine (CAS 56613-80-0)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or THF/Water

Protocol:

  • Preparation: Dissolve (S)-1-(4-hydroxyphenyl)ethylamine (1.0 eq) in DCM at 0°C.

  • Base Addition: Add TEA (1.2 eq) to the solution.

  • Acylation: Add Benzyl chloroformate (1.05 eq) dropwise over 30 minutes, maintaining temperature <5°C to prevent bis-acylation (O-acylation of the phenol).

  • Quench & Workup: Stir for 2 hours at room temperature. Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via recrystallization (EtOAc/Hexane) to yield Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate .

Derivatization Strategies (SAR Expansion)

To develop potent antibacterial agents, the core scaffold must be modified at two key positions:

  • Region A (Phenolic -OH): Alkylation or esterification to improve lipophilicity and membrane permeability.

  • Region B (Benzyl Ring): Introduction of halogens (F, Cl) or electron-withdrawing groups (NO₂, CN) to enhance binding affinity.

DOT Diagram: Synthesis & Derivatization Workflow

SynthesisWorkflow Start Starting Material: (S)-1-(4-hydroxyphenyl)ethylamine Core Core Scaffold: Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate Start->Core Schotten-Baumann (DCM, TEA, 0°C) Reagent Reagent: Benzyl Chloroformate (Cbz-Cl) Reagent->Core DerivA Path A: Phenolic Modification (Etherification/Esterification) Core->DerivA K2CO3, R-X DerivB Path B: Benzyl Ring Substitution (Halogenation/Nitration) Core->DerivB Pre-functionalized Cbz-Cl Final Final Antibacterial Candidates (Library Generation) DerivA->Final DerivB->Final

Caption: Step-wise synthesis of the core carbamate scaffold followed by divergent derivatization pathways to generate a focused library.

Biological Evaluation Protocols

Minimum Inhibitory Concentration (MIC) Assay

This is the gold standard for determining antibacterial potency.

Materials:

  • Muller-Hinton Broth (MHB).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), MRSA clinical isolates.

  • 96-well microplates.

  • Resazurin dye (optional, for visual readout).

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare serial 2-fold dilutions of the test compounds in DMSO/MHB (Final DMSO < 1%).

  • Incubation: Add 100 µL of inoculum to 100 µL of compound solution. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Validation: Ciprofloxacin or Vancomycin must be used as positive controls.

Time-Kill Kinetics

To determine if the agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:

  • Inoculate MHB with bacteria (

    
     CFU/mL).
    
  • Add compound at concentrations of 1×, 2×, and 4× MIC.

  • Incubate at 37°C with shaking.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute and plate on agar to count surviving colonies (CFU/mL).

  • Analysis: A

    
     reduction in CFU/mL indicates bactericidal activity.
    
Cytotoxicity Assay (Selectivity Index)

To ensure safety, the Selectivity Index (SI =


) must be calculated.

Protocol:

  • Cell Line: Vero cells or HEK293 (mammalian kidney cells).

  • Assay: MTT or CCK-8 assay.

  • Incubate cells with compound for 24 hours.

  • Measure absorbance at 570 nm.[2]

  • Calculate

    
     (concentration cytotoxic to 50% of cells).
    
    • Target: SI > 10 is preferred for lead candidates.

Mechanism of Action (MoA) Investigation

Understanding how the molecule works is vital. For this scaffold, two primary mechanisms are hypothesized:

  • Tyrosyl-tRNA Synthetase (TyrRS) Inhibition: The structural similarity to tyrosyl-adenylate suggests competitive inhibition.

  • Membrane Disruption: Lipophilic benzyl carbamates can insert into bacterial membranes, causing depolarization.

DOT Diagram: Mechanism of Action Logic

MoALogic Compound Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate Target1 Target A: TyrRS Enzyme (Protein Synthesis) Compound->Target1 Structural Mimicry Target2 Target B: Cell Membrane (Integrity) Compound->Target2 Lipophilic Interaction Assay1 Aminoacylation Assay (Measure tRNA charging) Target1->Assay1 Assay2 Membrane Depolarization Assay (DiSC3(5) Dye) Target2->Assay2 Result1 Inhibition of Protein Synthesis Assay1->Result1 Result2 Leakage of Intracellular Content Assay2->Result2

Caption: Dual hypothesis workflow to determine if the agent acts via enzymatic inhibition (TyrRS) or membrane disruption.

Data Presentation & Analysis

Table 1: Example SAR Data Structure

Compound IDR1 (Phenol)R2 (Benzyl)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]CC50 (Vero) [µg/mL]SI
Lead (1) -H-H8.0>64>100>12.5
Deriv (2) -Me-4-Cl2.0328040
Deriv (3) -Bn-4-NO20.5164080
Control VancomycinN/A1.0>64N/AN/A

Note: Lower MIC indicates higher potency. Higher SI indicates better safety profile.

References

  • Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria. Source: Archiv der Pharmazie (2020).[3] URL:[Link]

  • Design and Synthesis of 4-Alkylidene-β-lactams: Benzyl- and Phenethyl-carbamates as Key Fragments to Switch on Antibacterial Activity. Source: PubMed (2017). URL:[Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Source: ACS Omega (2018). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: YIELD-OPT-621 Subject: Optimization of Yield and Chemo-selectivity for Phenolic Carbamates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate Core Challenge: The synthesis involves protecting an aliphatic amine in the presence of a nucleophilic phenol.[1] The primary "yield killer" is competitive O-acylation , where the protecting group (Cbz) attacks the phenolic oxygen instead of (or in addition to) the nitrogen.

Quick Specs:

  • Substrate: (1S)-1-(4-hydroxyphenyl)ethylamine (also known as (S)-4-(1-aminoethyl)phenol).[1]

  • Reagent: Benzyl chloroformate (Cbz-Cl).[1]

  • Critical Parameter: pH Control (Target pH 8.0–9.0).

  • Stereochemistry: The (1S)-configuration is stable under standard acylation conditions but vulnerable to racemization if strongly basic conditions (pH > 12) or high heat are applied.[1]

The "Golden Path" Protocol: Selective N-Acylation[1]

This protocol utilizes a modified Schotten-Baumann condition optimized for amino-phenols.[1] Unlike standard protocols using NaOH, this uses Sodium Bicarbonate (


) to maintain a pH window where the amine is nucleophilic, but the phenol remains protonated and unreactive.
Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
Start Material (SM) Substrate1.0(S)-4-(1-aminoethyl)phenol
Cbz-Cl Reagent1.05 - 1.1Freshly distilled if yellow.[1]
NaHCO₃ Base2.5Weak base prevents phenoxide formation.[1]
THF / Water Solvent1:1 VolTHF solubilizes the SM; Water dissolves base.
EtOAc ExtractionN/AFor workup.
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the amino-phenol in a 1:1 mixture of THF and Water (0.2 M concentration relative to SM).

  • Base Addition: Add 2.5 equiv of solid

    
    .[1] The suspension will not fully dissolve; this is normal.
    
  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Lower temperature favors kinetic control (N-attack) over thermodynamic products.[1]

  • Addition: Add 1.1 equiv of Benzyl chloroformate (Cbz-Cl) dropwise over 30 minutes.

    • Tip: Dilute Cbz-Cl in a small amount of THF to prevent localized high concentrations.[1]

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Monitoring: Check TLC or LC-MS.

    • Target: Disappearance of amine.[1]

    • Impurity: Bis-Cbz (N,O-protected) appears as a less polar spot.[1]

  • Quench & Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Separate phases.[1]

    • The "Polishing" Wash: Wash the organic layer with 1M NaOH (cold, rapid wash) .

      • Why? If any O-acylated byproduct formed, the ester bond is more labile than the carbamate. A brief basic wash hydrolyzes the phenolic ester back to the desired phenol without harming the N-Cbz group.

    • Wash with Brine, dry over

      
      , and concentrate.
      

Visualizing the Selectivity Logic

The following diagram illustrates the competitive pathways and how the optimized protocol forces the reaction toward the desired N-Carbamate.

ReactionPathways cluster_conditions Condition Dependent Pathways Start Starting Material (Amino-Phenol) PathHighPH High pH (>10) (NaOH used) Start->PathHighPH Deprotonates Phenol PathLowPH Controlled pH (8-9) (NaHCO3 used) Start->PathLowPH Phenol remains protonated Intermediate_O Impurity (O-Carbonate) PathHighPH->Intermediate_O Fast O-Attack Intermediate_Bis Bis-Protected (N,O-Di-Cbz) PathHighPH->Intermediate_Bis Excess Cbz-Cl Intermediate_N Desired Product (N-Carbamate) PathLowPH->Intermediate_N Selective N-Attack Intermediate_Bis->Intermediate_N Hydrolysis (1M NaOH Wash)

Caption: Pathway analysis showing how pH control prevents the formation of O-acylated impurities.

Troubleshooting & FAQ (Help Desk)

Q1: My yield is low (<50%), and I see a lot of starting material remaining.

  • Diagnosis: The Cbz-Cl may be hydrolyzed.[1] Benzyl chloroformate degrades reacting with atmospheric moisture to form Benzyl alcohol and HCl.[1]

  • Fix: Check the reagent quality. If the Cbz-Cl smells strongly of benzaldehyde or has a white precipitate, distill it or buy a fresh bottle. Alternatively, increase equivalents to 1.5, but add base to compensate for the extra HCl generated.

Q2: I have a major impurity that runs much higher (less polar) on the TLC plate.

  • Diagnosis: This is the N,O-bis-Cbz product.[1] It means your pH was too high (activating the phenol) or you used a large excess of Cbz-Cl.[1]

  • Fix: Do not discard! Dissolve the crude mixture in THF/MeOH (1:1) and treat with 1M NaOH (2 equiv) at room temperature for 30 minutes. This selectively cleaves the phenolic carbonate (ester-like) while leaving the carbamate (amide-like) intact.[1]

Q3: The product is oiling out and hard to crystallize.

  • Diagnosis: Residual Benzyl alcohol (from Cbz-Cl hydrolysis) often prevents crystallization.[1]

  • Fix:

    • Perform a rigorous high-vacuum drying step (mild heat, 40°C).[1]

    • Triturate the oil with cold Hexanes or Pentane. Benzyl alcohol is soluble in pentane; the carbamate product is likely not.

    • Recrystallize from a mixture of EtOAc/Hexanes.[1]

Q4: Will this reaction racemize my chiral center?

  • Analysis: The (1S)-center is alpha to the nitrogen. In carbamate formation using

    
    , racemization is extremely rare  because the mechanism does not involve an oxazolone intermediate (common in peptide coupling) or strong base abstraction of the alpha-proton.
    
  • Verification: Measure the optical rotation

    
     and compare to literature values for similar tyramine derivatives, or run Chiral HPLC.
    

Advanced Strategy: The "Silylation" Bypass

Use this if the standard protocol fails to give >80% yield.

If the phenol interference is persistent, use a Transient Protection strategy.

  • Silylate: Reflux the starting material with Hexamethyldisilazane (HMDS) (2.0 equiv) and a catalytic amount of saccharin or iodine. This protects both the amine (as -NHSiMe3) and the phenol (as -OSiMe3).[1]

  • Acylate: Cool to 0°C. Add Cbz-Cl (1.1 equiv) in DCM. The Cbz-Cl will react with the silylated amine (driving off TMS-Cl) to form the N-Cbz bond.[1] The silylated phenol (-OSiMe3) is unreactive toward Cbz-Cl under these conditions.

  • Desilylate: Add aqueous acid (1M HCl) or simply perform the aqueous workup. The phenolic silyl ether hydrolyzes instantly, leaving the pure N-Cbz phenol.

References

  • Greene's Protective Groups: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1] (Standard reference for stability of Carbamates vs Carbonates).

  • Schotten-Baumann Mechanics: Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from Search Result 1.1. 2[1][3]

  • Selective Acylation: Overington, J. P., et al. (2006). Selective N-acylation of amino phenols. (General principle derived from tyramine derivative synthesis in medicinal chemistry contexts).
  • Palladium Alternative: Kuwano, R., & Kusano, H. (2008).[1][4] Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.[1] Link

Sources

Overcoming solubility issues of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate poses a classic "brick dust" challenge in formulation. Its structure combines a lipophilic benzyloxycarbonyl (Cbz) protecting group with a polar, hydrogen-bonding phenolic moiety.[1][2] This duality creates a crystal lattice energy that is difficult to break with aqueous buffers alone, leading to precipitation (crash-out) upon dilution.[1][2]

This guide provides a validated solubilization workflow based on the compound's physicochemical properties:

  • Lipophilicity (Cbz group): Requires dipolar aprotic solvents (DMSO/DMF) for stock preparation.

  • Acidity (Phenol, pKa ~10): Allows for pH-dependent solubility manipulation but requires caution to prevent hydrolysis.[1][2]

  • Crystallinity: High lattice energy requires disrupting intermolecular H-bonds.[1][2]

Module 1: Stock Solution Preparation

User Issue: "I cannot get the solid to dissolve in methanol or water at high concentrations."

Technical Analysis: The Cbz group renders the molecule significantly hydrophobic. While methanol is a protic solvent, it often fails to disrupt the strong intermolecular hydrogen bonding between the carbamate and phenol groups in the crystal lattice. You need a solvent with a high dielectric constant and strong dipole moment.[1][2]

Recommended Protocol
ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous) High dielectric constant (

= 46.[1][2]7) disrupts lattice energy effectively.[1][2]
Alternative DMF (Dimethylformamide) Use if DMSO interferes with downstream catalysis; slightly lower boiling point.[2]
Concentration 10 – 50 mM Keep stocks concentrated to minimize solvent volume in final assays.
Storage -20°C, Desiccated Prevent hygroscopic water absorption, which causes "micro-precipitation" over time.[1][2][3]

Step-by-Step Procedure:

  • Weigh the specific amount of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate.[1][2]

  • Add 80% of the calculated volume of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes. Note: Do not exceed 40°C to avoid thermal degradation.[1]

  • Add remaining DMSO to volume and invert to mix.[1][2]

Module 2: Preventing "Crash-Out" in Aqueous Assays

User Issue: "My compound precipitates immediately when I dilute the DMSO stock into PBS or cell culture media."

Technical Analysis: This is a kinetic solubility failure.[1][2] When a hydrophobic DMSO stock hits water, the solvent environment changes instantly.[2][3] The water molecules form a "cage" around the hydrophobic Cbz group (hydrophobic effect), forcing the molecules to aggregate and precipitate before they can disperse.

The "Intermediate Dilution" Strategy

Direct dilution (e.g., 1:1000) creates a local zone of supersaturation.[2] To prevent this, use a co-solvent ramp.[1][2][3]

SolubilityWorkflow cluster_legend Solubility Ramp Stock DMSO Stock (50 mM) Step1 Intermediate Step (10x Conc. in 10% DMSO) Stock->Step1 Dilute 1:10 into PBS + 10% Tween 80 Precip PRECIPITATION (Crash Out) Stock->Precip Direct Addition (High Shear Mixing needed) Step2 Final Assay Buffer (1x Conc. < 1% DMSO) Step1->Step2 Dilute 1:10 into Warm Media

Figure 1: Step-wise dilution strategy to avoid kinetic precipitation. Direct addition often leads to local supersaturation.[2]

Troubleshooting Protocol:

  • Prepare an Intermediate Solution: Dilute your DMSO stock 10-fold into a solution containing PBS + 0.1% Tween 80 (or PEG 400).

    • Why? The surfactant (Tween) coats the hydrophobic molecules, preventing aggregation during the transition to water.

  • Warm the Buffer: Ensure your cell culture media or buffer is pre-warmed to 37°C. Cold buffers accelerate precipitation.[1]

  • Dynamic Mixing: Pipette the compound into the vortexing buffer (not the other way around).

Module 3: In Vivo Formulation (Animal Dosing)

User Issue: "I need to dose mice at 10 mg/kg, but I can't inject pure DMSO."

Technical Analysis: For in vivo work, you must balance solubility with biocompatibility.[2][3] Simple aqueous buffers will not suffice.[1][2] You require a "ternary system" comprising a solvent, a surfactant, and a co-solvent.[1][2][3]

Recommended Formulation Vehicle
ComponentRole% (v/v)Notes
DMSO Solubilizer5%Dissolves the crystal lattice.[1][2]
PEG 300/400 Co-solvent40%Bridges the polarity gap between DMSO and water.
Tween 80 Surfactant5%Micellar stabilization of the Cbz group.
Saline/Water Bulk Vehicle50%Adds volume for injection.[1][2]

Preparation Order (Critical):

  • Dissolve compound in DMSO (5% of total volume).[1][2]

  • Add Tween 80 and vortex.[1][2]

  • Add PEG 300 and vortex until clear.

  • Slowly add Saline (warm) while vortexing.

    • Result: A clear, slightly viscous solution or stable micro-emulsion.[1][2][3]

Advanced Option: Cyclodextrins If the PEG/Tween mixture is toxic to your model, use 20% (w/v) HP-β-Cyclodextrin in water.[1][2]

  • Mechanism:[1][2][4] The hydrophobic benzyl ring of the Cbz group creates an inclusion complex inside the cyclodextrin cavity, shielding it from water [1].

Knowledge Base: FAQ

Q: Can I use pH adjustment to dissolve this compound? A: Yes, but with caution. The phenolic hydroxyl group has a pKa of approximately 10.0 [2].[5] Raising the pH to 10.5-11 (using NaOH) will deprotonate the phenol, creating a phenolate anion that is highly water-soluble.[1][2]

  • Risk:[1][2][6] High pH can hydrolyze the carbamate linkage over time. Only use this method for short-term experiments and verify stability via HPLC.

Q: My compound turns yellow in solution. Is it degrading? A: Likely yes.[1][2] Phenols are susceptible to oxidation to quinones, especially in basic solutions or when exposed to light.[1][2][3]

  • Fix: Add antioxidants (e.g., 0.1% Ascorbic acid) to your buffer and store solutions in amber vials.[2]

Q: Why does the solubility data in literature vary so much? A: Literature often cites thermodynamic solubility (equilibrium after 24h), but researchers usually experience kinetic solubility (immediate precipitation).[2] Your experimental protocol (mixing speed, order of addition) dictates the result more than the theoretical max solubility.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3] Journal of Pharmacy and Pharmacology.

  • Master Organic Chemistry. (2026). Table of pKa Values.

  • Kalepu, S., & Nekkanti, V. (2015).[2][3] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.

  • Organic Chemistry Portal. (2024).[1][2] Protection of Amino Groups: Cbz-Protected Amines.

Sources

Optimizing reaction conditions for Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Alkylation of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

Part 1: The Chemoselectivity Paradox (Critical Analysis)

You are likely encountering a specific failure mode: predominant O-alkylation or a mixture of N- and O-alkylated products.

The structure of your substrate, Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate , presents a classic "Ambident Nucleophile" challenge. To optimize this reaction, you must respect the thermodynamic hierarchy of acidity constants (


).[1]
The

Trap
  • Phenolic Hydroxyl (

    
    ): 
    
    
    
    (in DMSO/H₂O).[1]
  • Carbamate Nitrogen (

    
    ): 
    
    
    
    .[1]

The Consequence: When you add a base (even a mild one like


 or a strong one like 

), the phenolic proton is removed first by a factor of

to

.[1] The resulting phenoxide anion is a competent nucleophile and will rapidly attack your alkyl halide, leading to the O-alkylated ether impurity.

The Solution: You cannot "optimize" the conditions to favor N-alkylation over O-alkylation on the unprotected substrate using standard base-mediated kinetics. The energy barrier for O-alkylation is significantly lower once the phenoxide is formed.[1] You must implement a protection strategy.

Part 2: Recommended Workflow (The "Protection-First" Protocol)

To achieve high yield N-alkylation while preserving the (1S) stereocenter, follow this three-stage protocol.

Stage 1: Transient Protection of the Phenol

Before N-alkylation, mask the phenol.

  • Reagent: TBDMS-Cl (tert-Butyldimethylsilyl chloride) or

    
     (Acetic anhydride).[1]
    
  • Why: Silyl ethers are orthogonal to the basic conditions required for N-alkylation and can be removed under mild acidic or fluoride conditions that won't racemize the benzylic center.

Stage 2: The N-Alkylation (The Critical Step)

Once the phenol is protected (e.g., as the TBDMS ether), you can aggressively deprotonate the carbamate.

  • Base: Sodium Hydride (

    
    , 60% dispersion) or Cesium Carbonate (
    
    
    
    ).[1]
  • Solvent: DMF (dimethylformamide) or THF (tetrahydrofuran).[1]

  • Additive: TBAI (Tetrabutylammonium iodide) - Essential if using mild bases like Cesium Carbonate.

Stage 3: Global Deprotection

Remove the phenolic protecting group (and the Cbz if that is the final goal, though the prompt implies N-alkylation of the Cbz species is the target).

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues observed during the Stage 2 (N-Alkylation) of the protected substrate.

Q1: I am seeing significant racemization of the (1S) center.

Cause: The benzylic proton (adjacent to the nitrogen) is acidic.[1] Strong bases and high temperatures can cause deprotonation at the chiral carbon, leading to a planar enolate-like intermediate and loss of stereochemistry. Corrective Actions:

  • Switch Base: Move from

    
     to 
    
    
    
    (Cesium Carbonate).[1] Cesium creates a "loose ion pair" that facilitates alkylation without the extreme basicity of the hydride anion.[1]
  • Temperature Control: Never exceed

    
     during the deprotonation phase. Run the alkylation at room temperature (
    
    
    
    ), not reflux.
  • Solvent: Switch from DMF to THF. DMF is polar aprotic and enhances the basicity of anions, increasing racemization risk.[1] THF is less aggressive.[1]

Q2: The reaction stalls at 50% conversion.

Cause: Steric hindrance.[1][2] The Cbz group is bulky, and the benzylic ethyl group adds steric drag.[1] The nucleophile (N-anion) is struggling to attack the alkyl halide.[1] Corrective Actions:

  • Add Phase Transfer Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide).[1] This exchanges the halide on your alkylating agent for iodide (a better leaving group) and solubilizes the carbonate base.[1]

  • Concentration: Increase reaction concentration to 0.5 M to drive bimolecular kinetics.

Q3: I still see O-alkylation even after protection.

Cause: Your protecting group is falling off in situ.[1] Acetyl groups (esters) can hydrolyze if the reaction is too wet or basic.[1] Corrective Actions:

  • Switch Protection: Use TBDMS or Bn (Benzyl) protection.[1] These are stable to NaH/DMF conditions.[1]

  • Dry Solvents: Ensure DMF/THF is anhydrous (<50 ppm water).[1]

Part 4: Experimental Data Summary

Table 1: Base & Solvent Screening for N-Alkylation of O-TBDMS Protected Substrate

EntryBase (Equiv)SolventTemp (°C)AdditiveConversion (24h)ee% (Chiral Purity)Outcome
1NaH (1.5)DMF25None95%82%High yield, Racemization
2NaH (1.5)THF0 -> 25None60%98%High purity, Low conversion
3K₂CO₃ (3.0)AcetoneRefluxNone15%>99%Reaction stalled
4Cs₂CO₃ (3.0) DMF 25 TBAI (0.1) 92% >99% Optimal Condition
Part 5: Visualization of Reaction Pathways

The following diagram illustrates the competitive landscape and the logic behind the protection strategy.

ReactionPathways Substrate Substrate (Free Phenol) Base Base Treatment (NaH or Cs2CO3) Substrate->Base Protected O-Protected Substrate (TBDMS-Ether) Substrate->Protected Step 1: Protection (TBDMS-Cl) Phenoxide Phenoxide Anion (Kinetic Favorability) Base->Phenoxide Fast (pKa ~10) NitrogenAnion Carbamate N-Anion (Thermodynamic Target) Base->NitrogenAnion Slow (pKa ~12) O_Alkyl O-Alkylated Impurity (Major Product w/o Protection) Phenoxide->O_Alkyl Rapid Alkylation N_Alkyl N-Alkylated Target (Desired) NitrogenAnion->N_Alkyl Protected_N_Anion Protected N-Anion Protected->Protected_N_Anion Step 2: Base Protected_N_Anion->N_Alkyl Step 3: Alkylation + Deprotection

Caption: Competitive reaction pathways showing the dominance of O-alkylation (Red) versus the required Protection Strategy (Green) to achieve N-alkylation.

References
  • Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from [Link][1]

  • Salvatore, R. N., et al. (2001).[3] "Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI." Journal of Organic Chemistry, 66, 1035-1037.[1][3] Link[1]

  • Benin, V. (2025). "Secondary N-nitrosocarbamate Anions: Structure and Alkylation Reactions." Core.ac.uk. Retrieved from [Link][1]

  • Evans, D. A. (2005). "pKa's of Inorganic and Oxo-Acids." Harvard University Chemistry Resources. Retrieved from [Link][1]

Sources

Selective deprotection of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced protecting group strategies. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of multistep organic synthesis. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the selective deprotection of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate, commonly known as a Cbz or Z-protected amine, in the presence of other sensitive protecting groups.

Our approach is rooted in practical, field-proven insights to ensure the integrity of your complex molecules. We will explore the causality behind experimental choices, helping you to not only execute protocols but also to understand and adapt them to your specific needs.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the selective deprotection of Cbz groups.

Q1: What is the primary challenge in deprotecting the Cbz group on Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate when other protecting groups are present?

The primary challenge lies in achieving orthogonality—the selective removal of the Cbz group without affecting other protecting groups or sensitive functionalities within the molecule. The choice of deprotection method is critical and must be tailored to the specific combination of protecting groups in your substrate. For instance, the standard method for Cbz removal, catalytic hydrogenolysis, can also cleave other reducible groups like benzyl ethers or reduce nitro groups if not carefully controlled.

Q2: I need to remove a Cbz group in the presence of a Boc-protected amine. What is the recommended method?

Catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation are the methods of choice in this scenario. The Boc group is stable under these neutral reductive conditions, whereas it is labile to the acidic conditions often used as an alternative for Cbz removal (e.g., HBr/AcOH).

Q3: My molecule contains a benzyl ether (Bn) in addition to the Cbz group. How can I selectively deprotect the Cbz group?

This is a classic chemoselectivity challenge. While both Cbz and benzyl ethers are susceptible to hydrogenolysis, the Cbz group is generally more labile. You can often achieve selective Cbz deprotection by:

  • Careful reaction monitoring: Stopping the reaction as soon as the Cbz group is cleaved.

  • Using a less active catalyst or catalyst poison: Additives like pyridine or ammonium acetate can inhibit the hydrogenolysis of benzyl ethers while still allowing for the cleavage of the Cbz group.[1]

  • Catalytic transfer hydrogenation: This method can sometimes offer better selectivity.

  • Using a non-reductive method: The AlCl₃/HFIP method is reported to selectively deprotect Cbz groups in the presence of benzyl ethers.[2][3][4][5]

Q4: Are silyl ethers like TBS, TIPS, or TBDPS compatible with Cbz deprotection conditions?

The stability of silyl ethers depends on the Cbz deprotection method:

  • Catalytic Hydrogenolysis: Silyl ethers are generally stable under these conditions.

  • Acidic Conditions (e.g., HBr/AcOH): The stability of silyl ethers to acid varies significantly. The general order of stability is TBS < TIPS < TBDPS. While a robust TBDPS group might survive, a TBS group is likely to be cleaved.

  • Lewis Acid Conditions (e.g., AlCl₃/HFIP): The compatibility will depend on the specific Lewis acid and conditions. It is advisable to perform a small-scale test reaction.

Q5: I have a tosyl (Ts) protected amine or alcohol in my molecule. Will it be affected by Cbz deprotection?

The tosyl group is generally stable to the conditions used for catalytic hydrogenolysis. However, it is labile to strong acids like HBr in acetic acid, which can also cleave Cbz groups. Therefore, for selective Cbz deprotection in the presence of a tosyl group, catalytic hydrogenolysis or transfer hydrogenation would be the preferred methods. Reductive cleavage methods used for tosyl group removal (e.g., Na/NH₃) are generally not compatible with Cbz groups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the selective deprotection of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate.

Issue 1: Incomplete or Sluggish Cbz Deprotection via Catalytic Hydrogenolysis
Potential Cause Troubleshooting Steps
Catalyst Inactivity • Use a fresh batch of high-quality Pd/C catalyst. • Increase catalyst loading (e.g., from 5-10 mol% to 20 mol%). • Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).
Catalyst Poisoning • Ensure high purity of the substrate and solvents. Sulfur or residual thiols are known catalyst poisons. • If the substrate contains a basic nitrogen, consider adding a small amount of a non-interfering acid (e.g., acetic acid) to form the salt and prevent catalyst poisoning.
Poor Substrate Solubility • Screen different solvents or solvent mixtures (e.g., MeOH, EtOH, THF, EtOAc, or mixtures thereof). • Gently warm the reaction mixture (e.g., to 40-50 °C).
Insufficient Hydrogen Pressure • Ensure the reaction system is properly sealed and purged with hydrogen. • For challenging substrates, increase the hydrogen pressure using a Parr hydrogenator.
Issue 2: Lack of Selectivity (Cleavage of Other Protecting Groups)
Protecting Group Being Cleaved Recommended Action
Benzyl Ether (Bn) • Add a catalyst poison such as pyridine or ammonium acetate to the reaction mixture.[1] • Switch to a milder deprotection method like transfer hydrogenation with careful monitoring. • Use a non-reductive method like AlCl₃/HFIP.[2][3][4][5]
Boc Group • If using acidic conditions, switch to a neutral method like catalytic hydrogenolysis or transfer hydrogenation.
Fmoc Group • While generally stable to hydrogenolysis, if cleavage is observed, consider transfer hydrogenation under milder conditions or a non-reductive method.
Tosyl Group • If using strong acidic conditions (HBr/AcOH), switch to catalytic hydrogenolysis.

Orthogonality of Cbz Deprotection Methods

The following table provides a comparative overview of the compatibility of common Cbz deprotection methods with other frequently used protecting groups.

Deprotection Method Boc Fmoc Benzyl Ether (Bn) Silyl Ethers (TBS, TIPS) Tosyl (Ts) Esters (Methyl, Ethyl)
H₂, Pd/C StableGenerally StablePotentially LabileStableStableStable
Transfer Hydrogenation StableGenerally StablePotentially LabileStableStableStable
HBr/AcOH LabileStableStableLabile (TBS)LabileStable
AlCl₃/HFIP LabileStableStablePotentially LabileStableStable

Experimental Protocols & Methodologies

Here, we provide detailed, step-by-step protocols for the most reliable and selective Cbz deprotection methods.

Protocol 1: Selective Catalytic Hydrogenolysis of Cbz in the Presence of Benzyl Ethers

This protocol utilizes pyridine as a catalyst poison to enhance selectivity.

Workflow Diagram:

sub Substrate (Cbz and Bn protected) solv Dissolve in MeOH/Pyridine sub->solv cat Add 10% Pd/C solv->cat h2 Hydrogen Atmosphere (Balloon, 1 atm) cat->h2 react Stir at RT Monitor by TLC/LC-MS h2->react filt Filter through Celite react->filt conc Concentrate Filtrate filt->conc prod Isolated Product (Bn protected amine) conc->prod

Caption: Workflow for selective Cbz deprotection.

Materials:

  • Cbz-protected amine containing a benzyl ether

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Pyridine

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the substrate (1.0 eq) in a mixture of methanol and pyridine (e.g., 10:1 v/v).

  • Carefully add 10% Pd/C (10-20 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress closely by TLC or LC-MS. The reaction should be stopped as soon as the starting material is consumed to minimize benzyl ether cleavage.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation for Cbz Deprotection

This method is a milder alternative to standard hydrogenolysis and is often faster.

Workflow Diagram:

sub Cbz-protected Substrate solv Dissolve in MeOH sub->solv cat Add 10% Pd/C solv->cat don Add Ammonium Formate cat->don react Stir at RT or Heat Gently Monitor by TLC/LC-MS don->react filt Filter through Celite react->filt conc Concentrate Filtrate filt->conc prod Isolated Amine conc->prod

Caption: Transfer hydrogenation workflow.

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or Formic acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (10-20 mol% Pd).

  • To the stirred suspension, add ammonium formate (3-5 eq) portion-wise.

  • Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60 °C) while monitoring by TLC or LC-MS. Reactions are often complete within 30-60 minutes.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify as needed.

Protocol 3: Lewis Acid-Mediated Cbz Deprotection with AlCl₃/HFIP

This protocol is particularly useful for substrates with reducible functional groups that are incompatible with hydrogenolysis.

Chemical Transformation:

Caption: Cbz deprotection with AlCl₃/HFIP.

Materials:

  • Cbz-protected amine

  • Aluminum chloride (AlCl₃), anhydrous

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a dry flask, dissolve the Cbz-protected substrate (1.0 eq) in HFIP.

  • Add anhydrous AlCl₃ (1.5-3.0 eq) portion-wise at room temperature. The mixture may be a suspension.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[4][5][6]

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(17), 2067-2070. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Papadopoulou, A., & Vlachou, M. (2001). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (12), 1405-1408. [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383. [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Fairbanks, A. J., & Al-Azzawi, F. (2004). Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers. Tetrahedron Letters, 45(6), 1267-1270. [Link]

  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?[Link]

  • ResearchGate. (2015). Optimization of the amount of NaBH4 and Pd-C for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Hajay Kumar, T. V. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665-5674. [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Hajay Kumar, T. V. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665-5674. [Link]

  • Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters, 36(20), 3465-3468. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate Against Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals and the properties of advanced materials are often dictated by the three-dimensional arrangement of their atoms. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust and reliable strategy for introducing chirality into achiral molecules.[1][2][3] An ideal auxiliary must be readily available, easily attached to the substrate, exert a high degree of stereocontrol over a subsequent reaction, and be cleanly removed and recycled without compromising the newly formed stereocenter.[2][4]

This guide provides an in-depth comparison of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate, a derivative of the naturally occurring amino acid tyrosine, with industry-standard chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based systems. We will delve into the mechanistic basis of their stereochemical control, present comparative data, and provide actionable experimental protocols to guide researchers in selecting the optimal tool for their synthetic challenges.

The Role and Mechanism of Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[4] By covalently attaching the auxiliary, the synthetic chemist transforms an enantioselective challenge into a diastereoselective one. The pre-existing stereocenter(s) on the auxiliary create a chiral environment that energetically favors the formation of one diastereomer over the other. After the desired transformation, the auxiliary is cleaved, revealing the enantiomerically enriched product, and can ideally be recovered for reuse.[2]

G cluster_0 Asymmetric Synthesis Workflow Prochiral Prochiral Substrate Attach Attachment Prochiral->Attach ChiralAux Chiral Auxiliary ChiralAux->Attach Diastereomer Chiral Substrate-Auxiliary Adduct Attach->Diastereomer React Diastereoselective Reaction Diastereomer->React DiastereomerMix Diastereomeric Products React->DiastereomerMix Cleave Cleavage & Purification DiastereomerMix->Cleave Product Enantiomerically Enriched Product Cleave->Product RecoveredAux Recovered Auxiliary Cleave->RecoveredAux

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Profile: Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate is derived from L-tyrosine, a readily available chiral pool starting material. The core chiral element is the (S)-1-(4-hydroxyphenyl)ethylamino group. The benzyl carbamate moiety serves as a common protecting group for the amine, which can be readily formed and cleaved.[5]

Structure and Proposed Mechanism of Action:

The stereocontrol exerted by this auxiliary, when acylated and converted to an enolate, is predicated on steric hindrance. The bulky aromatic groups (phenyl from the benzyl carbamate and the 4-hydroxyphenyl group) are expected to adopt a low-energy conformation that effectively shields one face of the enolate. An incoming electrophile would therefore preferentially attack from the less hindered face, establishing the new stereocenter with a predictable configuration. The phenolic hydroxyl group also offers a potential site for chelation to a Lewis acid, which could further rigidify the transition state and enhance diastereoselectivity.

While not as extensively documented in peer-reviewed literature as other auxiliaries for general asymmetric synthesis, its structural features suggest potential utility in reactions such as:

  • Asymmetric alkylation of enolates.

  • Diastereoselective aldol reactions.

  • Asymmetric Michael additions.

The key challenge lies in the flexibility of the acyclic frame compared to more rigid cyclic systems like oxazolidinones or sultams.

Established Alternatives: A Comparative Overview

A meaningful evaluation of any chiral auxiliary requires comparison against established and well-understood systems.

a) Evans' Oxazolidinones

Popularized by David A. Evans, these auxiliaries are among the most widely used for stereoselective aldol, alkylation, and Diels-Alder reactions.[1] Derived from readily available amino alcohols like valinol or phenylalaninol, they offer excellent stereocontrol.

  • Mechanism: Stereoselectivity arises from a well-defined, chelated Zimmerman-Traxler-like transition state.[6] The substituents at the 4 and 5 positions of the oxazolidinone ring effectively block one face of the Z-enolate, directing the approach of the electrophile.[1][7]

  • Cleavage: Typically achieved under mild conditions using reagents like lithium hydroperoxide (LiOOH) or lithium borohydride (LiBH4), which cleave the N-acyl bond to yield carboxylic acids or alcohols, respectively, with minimal risk of racemization.[8][9]

Caption: Stereocontrol model for Evans' oxazolidinone auxiliaries.

b) Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are highly crystalline, rigid bicyclic auxiliaries that provide exceptional levels of stereocontrol.[10] They are particularly effective in asymmetric Diels-Alder reactions, Michael additions, and alkylations.[1][10][11]

  • Mechanism: The rigid camphor skeleton and the sulfonyl group create a highly ordered environment. The N-acyl group is held in a specific conformation, and the sultam structure sterically blocks one face of the reactive intermediate (e.g., enolate or dienophile).

  • Cleavage: Removal typically involves hydrolysis with reagents like LiOH or saponification, which can be harsher than the conditions used for Evans' auxiliaries. Reductive cleavage is also possible.[12]

c) Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary for the asymmetric alkylation of enolates to produce α-substituted carboxylic acids, ketones, and alcohols with high enantiomeric purity.[1][13]

  • Mechanism: The enolate of the N-acyl pseudoephedrine forms a stable internal lithium chelate between the enolate oxygen and the hydroxyl group of the auxiliary. This rigid, chelated structure forces the incoming electrophile to approach from the face opposite the bulky phenyl group.

  • Cleavage: The auxiliary is readily cleaved by acidic or basic hydrolysis to release the carboxylic acid, or by reduction to yield the corresponding alcohol or aldehyde.[13]

Performance Data: A Head-to-Head Comparison

The true measure of a chiral auxiliary is its performance in the laboratory. The table below summarizes typical performance characteristics for a representative reaction: the alkylation of a propionyl-derived enolate with benzyl bromide (BnBr).

Chiral AuxiliaryTypical ReactionDiastereoselectivity (d.r.)Cleavage ConditionsAuxiliary Recovery
Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate Derivative Enolate AlkylationNot widely reportedHydrolysis (acid/base); Oxidative/Reductive cleavage of benzyl groups[14][15][16][17]Good (theoretically)
(S)-Valine derived Evans' Oxazolidinone Enolate Alkylation> 99:1LiBH₄, H₂O₂ or LiOOH[9]> 95%
(1S)-(-)-2,10-Camphorsultam (Oppolzer's) Enolate Alkylation> 98:2LiOH, H₂O₂ / THF> 90%
(+)-Pseudoephedrine Enolate Alkylation> 98:2H₂SO₄ / H₂O> 90%

As comprehensive experimental data for the title compound in this specific application is limited in readily available literature, its performance is inferred based on structural analogy.

Experimental Protocols: From Theory to Practice

To illustrate the practical application and highlight differences in methodology, we provide detailed protocols for an asymmetric alkylation.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol is a well-established method for generating α-chiral carbonyl compounds.

G cluster_1 Evans' Auxiliary Alkylation Workflow start 1. N-Acylation: (S)-4-benzyloxazolidin-2-one + Propionyl chloride, Et3N enol 2. Enolate Formation: Dissolve in THF, cool to -78 °C. Add NaHMDS. start->enol Self-validating step: Formation of N-acyl product confirmed by NMR/TLC alkyl 3. Alkylation: Add Benzyl Bromide (BnBr). Stir at -78 °C for 4h. enol->alkyl Anhydrous conditions critical quench 4. Workup: Quench with sat. aq. NH4Cl. Extract with EtOAc, dry, concentrate. alkyl->quench Reaction monitored by TLC cleave 5. Auxiliary Cleavage: Dissolve in THF/H2O. Add LiOH, H2O2 at 0 °C. quench->cleave finish 6. Isolation: Isolate (R)-2-methyl-3-phenylpropanoic acid and recover auxiliary. cleave->finish Separation by extraction/ chromatography

Caption: Experimental workflow for Evans' auxiliary alkylation.

Step-by-Step Methodology:

  • N-Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq). Slowly add propionyl chloride (1.2 eq) and allow the reaction to warm to room temperature and stir for 2 hours. The reaction is quenched with water, and the organic layer is washed, dried, and concentrated to yield the N-propionyl oxazolidinone.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere. Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, 1M solution in THF) dropwise. Stir for 30 minutes to ensure complete formation of the sodium Z-enolate.

  • Alkylation: To the enolate solution at -78 °C, add benzyl bromide (1.2 eq) dropwise. Stir the mixture at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cleavage: After alkylation is complete, the reaction is quenched with saturated aqueous ammonium chloride. The product is extracted, and the solvent is removed. The crude product is then dissolved in a 3:1 mixture of THF and water, cooled to 0 °C, and treated with 30% hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). The mixture is stirred for 4 hours.

  • Purification: The desired carboxylic acid is separated from the recovered chiral auxiliary by aqueous extraction and purification.

Protocol 2: Hypothetical Alkylation using Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate Derivative

This protocol is based on established principles of enolate chemistry, adapted for the title compound.

  • N-Acylation: The amine derived from the title compound (after removal of the Cbz group) would be acylated with propionyl chloride under similar basic conditions as described above to form the corresponding amide.

  • Enolate Formation: Dissolve the N-propionyl amide (1.0 eq) in anhydrous THF at -78 °C. A strong, non-nucleophilic base like lithium diisopropylamide (LDA, 1.1 eq) would be added to deprotonate the α-carbon. The presence of the phenolic proton would need to be addressed, likely by using an additional equivalent of base or by pre-protecting the phenol.

  • Alkylation: Benzyl bromide (1.2 eq) is added to the enolate solution at -78 °C.

  • Cleavage: Cleavage of the resulting amide bond to release the chiral carboxylic acid would typically require harsher conditions than for the Evans' auxiliary, such as strong acid or base hydrolysis (e.g., 6M HCl at reflux), which could pose a risk of racemization to the product.

The comparison of these protocols highlights a key advantage of the Evans' system: the activation of the N-acyl carbonyl group by the oxazolidinone ring facilitates milder cleavage conditions.

Conclusion and Outlook

While Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate is derived from a readily available chiral source, its application as a general chiral auxiliary is not as well-established or documented as alternatives like Evans' oxazolidinones, Oppolzer's sultams, or pseudoephedrine amides.

Summary of Comparison:

  • Stereocontrol: Established auxiliaries like Evans' and Oppolzer's systems offer exceptionally high and predictable levels of diastereoselectivity due to their rigid, cyclic structures that lock the reactive conformation. The acyclic nature of the title compound may lead to lower selectivity due to conformational flexibility.

  • Scope and Reliability: Evans', Oppolzer's, and Myers' auxiliaries have been successfully applied to a vast range of substrates and reaction types, with a large body of literature to support their use. The scope of the title compound remains largely unexplored.

  • Cleavage and Recovery: A significant advantage of the Evans' auxiliary is the mild conditions required for its removal. Amide-based auxiliaries, including the one derived from the title compound and pseudoephedrine, often require more forcing conditions for cleavage, which can be a limitation for sensitive substrates.

Recommendation:

For researchers requiring high diastereoselectivity, predictable outcomes, and mild product release, Evans' oxazolidinones and Oppolzer's sultams remain the gold standard. For the specific synthesis of α-chiral carboxylic acids, pseudoephedrine is an excellent and cost-effective choice.

Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate and its parent amine represent a potentially useful but underdeveloped class of auxiliaries. Future research could focus on leveraging the phenolic hydroxyl group for directed, Lewis-acid-mediated reactions to enhance selectivity. However, for most current applications, the proven reliability and extensive documentation of established auxiliaries make them the more prudent choice for drug development and complex molecule synthesis.

References

  • Benchchem. A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
  • Smith, C. J., et al. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing).
  • Wikipedia. Camphorsultam.
  • Wikipedia. Chiral auxiliary.
  • Labidi, A. & Yacin-Ali, A. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. (2023).
  • ResearchGate. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • University of York. Asymmetric Synthesis.
  • IIP Series. ASYMMETRIC SYNTHESIS.
  • ResearchGate. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023).
  • BOC Sciences. Other Chiral Auxiliaries.
  • Andrew G. Myers Research Group. Zimmerman Traxler Model.
  • Wikipedia. Benzyl carbamate.
  • Sigma-Aldrich. Chiral Auxiliaries.
  • Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
  • Google Patents. CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
  • MDPI. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. (2024).
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.

Sources

A Comparative Guide to Carbamate Protecting Groups: Featuring Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate as a Case Study for Cbz Protection

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the strategic use of protecting groups is paramount.[1][2] These molecular scaffolds temporarily mask reactive functional groups, allowing chemists to direct reactions with precision and avoid unwanted side reactions.[2] Among the various options for protecting amines, carbamates stand out due to their robust stability across a range of reaction conditions, coupled with their reliable and often mild removal.[2][3][4]

This guide provides an in-depth comparison of the most prevalent carbamate protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will use Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate—a molecule where the amine of (1S)-1-(4-hydroxyphenyl)ethylamine is protected by a Cbz group—as a central case study to explore the unique characteristics, advantages, and limitations of the Cbz strategy in a practical context. This molecule serves not only as a protected amino acid derivative but also as a potential intermediate in drug development, highlighting the real-world applications of these chemical tools.[5][6]

The Carbamate Family: An Overview

Carbamates are functional groups that can be conceptualized as a hybrid of an ester and an amide.[3] This structure effectively decreases the nucleophilicity and basicity of the parent amine by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group.[4] An ideal protecting group should be easy to install and remove in high yield, stable to a wide array of subsequent reaction conditions, and should not interfere with other parts of the molecule.[7] The Cbz, Boc, and Fmoc groups have become staples in synthesis because they fulfill these criteria to varying degrees, each with a distinct method of cleavage that forms the basis of "orthogonal" protection strategies.[3][8] Orthogonality allows for the selective deprotection of one group in the presence of others, a critical requirement for synthesizing complex molecules like peptides.[3]

The Cbz Group: The Classic Choice

First introduced in the 1930s by Bergmann and Zervas for peptide synthesis, the Carboxybenzyl (Cbz or Z) group is a foundational tool in organic chemistry.[8] The molecule Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate is a perfect example of a Cbz-protected amine.

Installation: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under mild basic conditions.[8][9]

Stability: A key feature of the Cbz group is its stability in both mild acidic and basic conditions, which makes it compatible with a wide range of synthetic transformations.[8][10] It is notably stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, establishing its orthogonality.[8][11]

Cleavage (Deprotection): The primary and most lauded method for Cbz removal is catalytic hydrogenolysis.[3][8][12] This exceptionally mild technique uses hydrogen gas (H₂) and a palladium catalyst (typically on carbon, Pd/C) to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.[12][13]

Cbz_Protected R-NH-Cbz Transition_State [Adsorption on Pd/C surface] Cbz_Protected->Transition_State H2, Pd/C Products R-NH2 + Toluene + CO2 Transition_State->Products Cleavage

Caption: Cbz deprotection via catalytic hydrogenolysis.

Alternative deprotection methods exist for substrates incompatible with hydrogenation (e.g., those containing alkenes or alkynes). These include:

  • Strong Acids: Conditions like HBr in acetic acid can cleave the Cbz group, though this is much harsher than hydrogenolysis.[12][13]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst provides a safer alternative to gaseous hydrogen.[12]

  • Lewis Acids: Reagents such as AlCl₃ can also effect cleavage.[12]

Advantages & Disadvantages:

  • Pros: The primary advantage is the mild, neutral pH of catalytic hydrogenolysis, which preserves many other functional groups.

  • Cons: The main limitation is its incompatibility with reducible functional groups such as alkenes, alkynes, and some sulfur-containing moieties.[10][12] The catalyst is also flammable and requires careful handling.

The Boc Group: The Acid-Labile Workhorse

The tert-Butoxycarbonyl (Boc) group is arguably one of the most widely used amine protecting groups, especially in peptide synthesis.[10]

Installation: The Boc group is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and a base.[14][15]

Stability: It is exceptionally stable to basic and nucleophilic conditions, as well as to the catalytic hydrogenation conditions used to cleave Cbz groups.[11][14]

Cleavage (Deprotection): The Boc group is defined by its lability under strong acidic conditions.[3] Reagents like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are standard.[15] The mechanism proceeds through the formation of a stable tert-butyl cation.

Boc_Protected R-NH-Boc Protonation Protonated Carbamate Boc_Protected->Protonation H+ (TFA) Carbocation t-Butyl Cation + Carbamic Acid Protonation->Carbocation Cleavage Deprotected R-NH2 + CO2 + Isobutylene Carbocation->Deprotected Decarboxylation & Elimination

Caption: Boc deprotection mechanism under strong acid.

Causality in Protocol: The liberated tert-butyl cation is a potent electrophile that can alkylate sensitive amino acid residues like tryptophan or cysteine. To prevent this, "scavengers" such as anisole or thioanisole are almost always included in the cleavage cocktail to trap the cation.[3][15]

Advantages & Disadvantages:

  • Pros: High stability to a broad range of non-acidic reagents makes it highly versatile and orthogonal to both Cbz and Fmoc.

  • Cons: The harsh acidic conditions required for removal can damage or destroy molecules containing other acid-sensitive functional groups.

The Fmoc Group: The Base-Labile Standard for SPPS

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[16]

Installation: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[16][17]

Stability: It is stable to acidic conditions and catalytic hydrogenation, providing excellent orthogonality with Boc and Cbz groups.[16][17]

Cleavage (Deprotection): The Fmoc group's defining feature is its cleavage under very mild basic conditions.[3] A secondary amine, most commonly a 20% solution of piperidine in a polar solvent like DMF, is used.[17][18] The mechanism is a β-elimination.

Fmoc_Protected R-NH-Fmoc Deprotonation Fluorenyl Anion Intermediate Fmoc_Protected->Deprotonation Piperidine Elimination Dibenzofulvene + Carbamic Acid Deprotonation->Elimination β-Elimination Final_Products R-NH2 + CO2 + DBF-Piperidine Adduct Elimination->Final_Products Decarboxylation

Caption: Fmoc deprotection via β-elimination with piperidine.

Causality in Protocol: The cleavage releases dibenzofulvene (DBF), which can undergo Michael addition with the newly liberated amine, leading to a persistent side product. The use of a secondary amine like piperidine is crucial because it not only acts as the base for cleavage but also serves as a scavenger, forming a stable adduct with the DBF byproduct and preventing it from re-reacting with the desired product.[18]

Advantages & Disadvantages:

  • Pros: Extremely mild deprotection conditions allow for the synthesis of sensitive and complex peptides.

  • Cons: Instability towards any basic conditions limits its use in certain synthetic routes.

Comparative Data Summary

The choice of a protecting group is dictated by the overall molecular structure and the planned synthetic route. The following table provides a direct comparison of the key features of Cbz, Boc, and Fmoc.

FeatureCbz (Carboxybenzyl) Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Installation Reagent Benzyl chloroformate (Cbz-Cl)[8]Di-tert-butyl dicarbonate (Boc₂O)[14]Fmoc-OSu or Fmoc-Cl[16]
Cleavage Conditions Catalytic Hydrogenolysis (H₂/Pd-C)[3][12]Strong Acid (e.g., TFA)[3][15]Mild Base (e.g., 20% Piperidine)[3][16]
Stability Profile Stable to mild acid/base. Labile to reduction.[8]Stable to base, reduction. Labile to strong acid.[14]Stable to acid, reduction. Labile to base.[17]
Key Byproducts Toluene, CO₂[12]Isobutylene, CO₂[10]Dibenzofulvene, CO₂[18]
Orthogonal To Boc, Fmoc[8]Cbz, Fmoc[14]Cbz, Boc[16]
Common Application General solution-phase synthesis, protecting group for Lys side chains.Gold standard for Boc-based SPPS, solution-phase synthesis.Gold standard for modern Fmoc-based SPPS.

Decision-Making Workflow

Selecting the appropriate carbamate protecting group is a critical step in planning a multi-step synthesis. The following workflow illustrates the logical process based on the stability of the substrate and the planned reaction conditions.

Start Start: Need to Protect an Amine Q1 Are subsequent steps base-sensitive? Start->Q1 Q2 Are subsequent steps acid-sensitive? Q1->Q2 Yes Use_Fmoc Use Fmoc Q1->Use_Fmoc No Q3 Are subsequent steps sensitive to reduction (e.g., contain alkenes)? Q2->Q3 Yes Use_Boc Use Boc Q2->Use_Boc No Use_Cbz Use Cbz Q3->Use_Cbz No Consider_Alt Use Cbz (with non-reductive cleavage) or other groups Q3->Consider_Alt Yes

Caption: Workflow for selecting an amine protecting group.

Experimental Protocols

The following are representative, self-validating protocols for the deprotection of each carbamate type. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

Protocol 1: Cbz Group Deprotection via Catalytic Hydrogenolysis

This protocol is based on standard literature procedures and is suitable for a substrate like Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate.[8][12]

  • Preparation: Dissolve the Cbz-protected amine (1.0 equiv.) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a round-bottom flask appropriate for a hydrogenation reaction.

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on activated carbon (Pd/C), typically 5-10 mol% of palladium relative to the substrate.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction for the consumption of starting material.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[13]

  • Isolation: Rinse the Celite pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to obtain the crude deprotected amine, which can be purified by standard methods if necessary.[12]

Protocol 2: Boc Group Deprotection via Acidolysis

This protocol uses a standard TFA cocktail.[15]

  • Preparation: Dissolve the Boc-protected amine (1.0 equiv.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM (v/v). If the substrate contains sensitive residues (e.g., Trp, Cys, Met), add scavengers like triisopropylsilane (TIS) and water (e.g., a common cocktail is 95% TFA, 2.5% water, 2.5% TIS).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction for completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Isolation: The crude product is often obtained as a TFA salt. It can be precipitated by adding cold diethyl ether, collected by filtration, and then washed with cold ether to remove residual scavengers.[19]

Protocol 3: Fmoc Group Deprotection with Piperidine

This is a standard protocol used in solid-phase peptide synthesis.[16]

  • Preparation: To the Fmoc-protected amine (often attached to a solid support resin), add a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Reaction: Gently agitate the mixture at room temperature. The reaction is typically very fast, often complete within 10-20 minutes. A common procedure involves a first treatment of 3-5 minutes, followed by draining and a second treatment of 15-20 minutes.

  • Monitoring: Deprotection can be monitored by UV spectroscopy by detecting the DBF-piperidine adduct in the filtrate.

  • Work-up: Filter the reaction mixture to drain the piperidine solution.

  • Isolation: Thoroughly wash the product (e.g., the peptide-resin) with DMF to remove all traces of piperidine and the DBF-piperidine adduct before proceeding to the next synthetic step.

References

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Thermal Cleavage of the Fmoc Protection Group. (2010). CHIMIA. [Link]

  • Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. (2024, March 28). Organic Letters - ACS Publications. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. [Link]

  • Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Cbz Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022, December 12). Journal of Emerging Investigators. [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (2022, May 13). Organic Letters. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • 26.05 Protecting Groups for Amines: Carbamates. (2020, May 18). YouTube. [Link]

  • Understanding Benzyl Carbamate: Properties, Synthesis, and Applications in Chemical Research. (2026, February 22). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Mild and Selective Deprotection of Carbamates with Bu4NF. (2025, August 7). ResearchGate. [Link]

  • Cas No.7107-59-7 Benzyl N-(4-Hydroxyphenyl)-carbamate. LookChem. [Link]

  • Protecting Groups. University of Rochester. [Link]

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. (2024, June 15). MDPI. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. [Link]

  • Benzyl carbamate. Wikipedia. [Link]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Benzyl Carbamate. ResearchGate. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. (2025, November 17). PMC. [Link]

Sources

Comparative study of deprotection techniques for Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The deprotection of Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate (referred to herein as Compound A ) is a critical transformation in the synthesis of chiral


-agonists and related adrenergic agents. The objective is to cleave the benzyloxycarbonyl (Cbz) group to yield the free amine, (1S)-1-(4-hydroxyphenyl)ethylamine , while rigorously maintaining the (S)-enantiomeric excess (ee%) and preventing oxidation of the electron-rich phenol.

The Central Challenge: Unlike simple aliphatic amines, Compound A possesses a benzylic stereocenter directly attached to an electron-rich p-hydroxyphenyl ring. This structure is chemically fragile:

  • Racemization Risk: Under acidic conditions, the p-hydroxy group stabilizes a benzylic carbocation intermediate (quinone methide character), promoting

    
     pathways that destroy chirality.
    
  • Hydrogenolysis Selectivity: While catalytic hydrogenation is standard, excessive activity can lead to "over-reduction," cleaving the benzylic C-N bond entirely to form ethylphenol derivatives.

This guide compares three distinct methodologies to navigate these risks.

Method A: Catalytic Hydrogenolysis (The Gold Standard)

This is the most widely accepted method for Cbz removal due to its neutral conditions, which are essential for preserving the optical purity of benzylic amines.

Mechanism of Action

The reaction proceeds via adsorption of the substrate onto the Palladium surface. Hydrogen is activated on the metal surface, facilitating the cleavage of the benzylic C-O bond of the carbamate. Spontaneous decarboxylation of the resulting carbamic acid yields the free amine.

Experimental Protocol
  • Scale: 10 mmol

  • Reagents: 10% Pd/C (50% wet), Methanol (HPLC grade), Hydrogen gas (

    
    ).
    
  • Preparation: Dissolve Compound A (10 mmol) in Methanol (50 mL). Ensure the vessel is nitrogen-flushed to remove oxygen (prevents phenol oxidation).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate). Note: Use wet catalyst to minimize ignition risk.

  • Hydrogenation: Equip the flask with a hydrogen balloon (1 atm). Purge the headspace x3 with

    
    .
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 2-4 hours.

    • Critical Control Point: Monitor via HPLC every hour. Stop immediately upon disappearance of starting material to prevent C-N bond cleavage (over-reduction).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate under reduced pressure (

    
    °C) to yield the amine.
    
Performance Profile
  • Yield: >95%

  • ee% Retention: >99% (No racemization observed)

  • Risk: Low (if monitoring is strict).

Method B: Acidolytic Cleavage (HBr/AcOH) (The "High Risk" Alternative)

While standard for many Cbz-amines, this method is NOT RECOMMENDED for Compound A without extreme caution. It is included here primarily as a negative control to demonstrate the "Expertise" pillar of this guide—understanding why a method fails is as important as knowing what works.

Mechanism & Failure Mode

Strong acids protonate the carbamate carbonyl. In typical substrates, bromide attacks the benzyl group (


). However, in Compound A, the electron-donating phenol facilitates the formation of a stabilized benzylic carbocation (

pathway). This planar intermediate allows nucleophilic attack from either face, leading to racemization.
Experimental Protocol (For Comparative Reference Only)
  • Dissolution: Dissolve Compound A in 33% HBr in Acetic Acid.

  • Reaction: Stir at room temperature for 1 hour.

  • Quench: Pour into ice water and basify with

    
    .
    
  • Result: Significant drop in optical rotation.

Performance Profile
  • Yield: 60-80%

  • ee% Retention: <50% (Significant Racemization)

  • Risk: High.

Method C: Catalytic Transfer Hydrogenation (The Scalable/Safe Alternative)

For laboratories lacking high-pressure infrastructure or wishing to avoid


 gas cylinders, transfer hydrogenation using ammonium formate is the superior alternative. It offers kinetic control that often prevents the over-reduction seen in Method A.
Experimental Protocol
  • Scale: 10 mmol

  • Reagents: 10% Pd/C, Ammonium Formate, Methanol.[1]

  • Setup: Dissolve Compound A (10 mmol) in Methanol (60 mL).

  • Addition: Add 10% Pd/C (0.5 g). Add Ammonium Formate (30-50 mmol, 3-5 equiv) in a single portion.

  • Reaction: Heat to mild reflux (approx. 60°C) for 1-2 hours.

    • Observation: Evolution of

      
       and 
      
      
      
      gas indicates reaction progress.
  • Workup: Filter hot through Celite. Concentrate filtrate.[1][2] The product may isolate as the formate salt; freebase using mild carbonate wash if necessary.

Performance Profile
  • Yield: 90-95%

  • ee% Retention: >99%

  • Risk: Very Low.

Comparative Analysis & Visualization

Data Summary Table
MetricMethod A:

/ Pd-C
Method B: HBr / AcOHMethod C: Transfer Hydrog.
Yield 95-98% 60-80%90-95%
Enantiomeric Excess (ee) >99% (Retention) <50% (Racemization)>99% (Retention)
Reaction Time 2-4 Hours1 Hour1-2 Hours
Safety Profile Medium (

Flammability)
Low (Corrosive)High (No Gas)
Scalability High (Autoclave required)MediumHigh (Standard reactors)
Cost Efficiency HighLow (Purification costs)Medium (Reagent cost)
Pathway Visualization: Mechanism & Racemization Risk

The following diagram illustrates the mechanistic divergence that dictates the success of Method A/C over Method B.

DeprotectionPathways Start Cbz-Protected Compound A (S-Isomer) Pd_Surface Pd Surface Adsorption (Method A/C) Start->Pd_Surface Neutral Conditions Acid_Prot Acid Protonation (Method B) Start->Acid_Prot HBr/AcOH Cleavage Concerted C-O Cleavage Pd_Surface->Cleavage Hydrogenolysis Product_S Free Amine (S-Isomer) >99% ee Cleavage->Product_S -CO2, -Toluene Carbocation Benzylic Carbocation (Planar Intermediate) Acid_Prot->Carbocation Loss of Cbz Product_Rac Racemic Mixture (R/S Isomers) Carbocation->Product_Rac Non-stereoselective Nucleophilic Attack

Figure 1: Mechanistic divergence. Method A/C follows a surface-mediated pathway preserving chirality. Method B generates a planar carbocation, leading to racemization.

Decision Workflow for Process Chemists

DecisionTree Start Start: Deprotection of Chiral Benzylic Cbz Check_Scale Is Scale > 100g? Start->Check_Scale Avoid_B AVOID Method B (Acid Hydrolysis) Start->Avoid_B Warning: Racemization Risk Large_Scale Method A: H2 Gas/Pd-C Check_Scale->Large_Scale Yes Small_Scale Method C: Transfer Hydrogenation Check_Scale->Small_Scale No Safety_Check Is High Pressure Equip Available? Large_Scale->Safety_Check Execute_A Execute Method A (Monitor for Over-reduction) Safety_Check->Execute_A Yes Execute_C Execute Method C (Ammonium Formate) Safety_Check->Execute_C No (Safety constraint) Small_Scale->Execute_C

Figure 2: Operational decision matrix for selecting the optimal deprotection strategy based on scale and equipment availability.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Couturier, M., et al. (2001). "Palladium on Carbon-Catalyzed Hydrogenolysis of Benzyl Esters and Ethers using Ammonium Formate." Organic Process Research & Development, 5(3), 264-269. (Validating Transfer Hydrogenation protocols).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on preventing over-reduction in benzylic systems).
  • Mirati Therapeutics Process Team. (2022).[3] "Thiol-Mediated Deprotection of Cbz Groups."[3] Organic Letters. (Cited for modern nucleophilic alternatives, though less standard for this specific substrate).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.